Product packaging for N-Boc-L-3,5-difluorophenylalanine(Cat. No.:CAS No. 205445-52-9)

N-Boc-L-3,5-difluorophenylalanine

カタログ番号: B346173
CAS番号: 205445-52-9
分子量: 301.29 g/mol
InChIキー: CZBNUDVCRKSYDG-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-N-Boc-3,5-difluorophenylalanine (CAS 205445-52-9) is a chiral, Boc-protected amino acid derivative of particular value in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate in the design and development of novel active pharmaceutical ingredients (APIs) . Its primary application is as a key building block in solid-phase peptide synthesis (SPPS) and other synthetic routes where a protected 3,5-difluorophenylalanine residue with a free carboxylic acid is required. The stereochemistry and fluorine substitution pattern make it highly valuable for creating analogs with enhanced metabolic stability, bioavailability, and target binding affinity. Recent scientific literature highlights the specific use of this compound and its derivatives in advanced research programs. For instance, it serves as a precursor in the synthesis of complex molecules like erythro-N-Boc-L-3,5-difluorophenylalanine epoxide (CAS 388071-27-0), which is itself a vital intermediate in pharmaceutical custom synthesis . Furthermore, research demonstrates its application in the discovery of novel HIV capsid modulators. In these studies, N-Boc-l-3,5-difluorophenylalanine is coupled with other intermediates to create quinazolin-4-one-bearing phenylalanine derivatives, which are then evaluated for their potent antiviral activities against both HIV-1 and HIV-2 strains . The 3,5-difluorophenyl group is a privileged structure in drug design, often used to modulate the electronic properties, lipophilicity, and conformational geometry of a molecule to optimize interactions with biological targets. This product has a molecular formula of C14H17F2NO4 and a molecular weight of 301.29 g/mol . It should be stored at ambient temperatures in a tightly closed container and kept away from oxidizing agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17F2NO4 B346173 N-Boc-L-3,5-difluorophenylalanine CAS No. 205445-52-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBNUDVCRKSYDG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942718
Record name N-[tert-Butoxy(hydroxy)methylidene]-3,5-difluorophenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205445-52-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205445-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[tert-Butoxy(hydroxy)methylidene]-3,5-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a specialized, non-natural amino acid derivative that serves as a critical building block in medicinal chemistry and peptide synthesis.[1][2] Its structure incorporates a difluorophenyl group and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino moiety.[1][3] The strategic placement of two fluorine atoms on the phenyl ring significantly enhances the metabolic stability and modulates the biological activity of peptides and small molecules incorporating this moiety.[1][2] The Boc protecting group provides a reliable method for controlled, stepwise incorporation during solid-phase peptide synthesis (SPPS), making it an indispensable tool for designing novel peptide-based therapeutics with improved pharmacokinetic profiles.[2][4] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

General Chemical Properties
PropertyValueReference
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoic acid[1]
Synonyms Boc-L-Phe(3,5-DiF)-OH, (S)-Boc-2-amino-3-(3,5-difluorophenyl)propionic acid[1]
CAS Number 205445-52-9[1][5]
Molecular Formula C₁₄H₁₇F₂NO₄[1][5]
Molecular Weight 301.29 g/mol [1][5]
Physicochemical Data
PropertyValueReference
Appearance White to off-white solid powder[1][5]
Melting Point 109-115 °C[1]
Purity ≥ 99% (by HPLC)[1]
Optical Rotation [α]D25 = -31 ± 2º (c=1 in DMF)[1]
Solubility ≥ 100 mg/mL in DMSO[5]
Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

ConditionDurationReference
Powder at -20°C 3 years[5]
Powder at 4°C 2 years[5]
In Solvent at -80°C 6 months[5]
In Solvent at -20°C 1 month[5]

Applications in Research and Drug Development

This compound is a highly valued reagent primarily used in two key areas:

  • Peptide Synthesis: It is a fundamental building block for the synthesis of novel peptides. The Boc group allows for controlled assembly in solid-phase peptide synthesis (SPPS).[1][4] The difluorinated phenyl ring can confer enhanced resistance to enzymatic degradation, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.[2]

  • Drug Discovery: The incorporation of fluorine atoms can significantly alter the electronic properties, lipophilicity, and binding affinity of a molecule.[1] Researchers leverage these effects to design more potent and selective drug candidates, particularly inhibitors and modulators of specific biological pathways.[2][3]

Experimental Protocols

The following sections detail representative methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.

Representative Synthesis of this compound

This protocol is adapted from a general procedure for the Boc-protection of a similar amino acid, L-3-fluorophenylalanine.[6] It involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Materials:

Procedure:

  • Dissolve L-3,5-difluorophenylalanine (1.0 eq.) in a solution of sodium carbonate (1.4 eq.) in deionized water.

  • Add 1,4-dioxane to the mixture and cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1-1.2 eq.) to the cooled, stirring mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 5 hours, monitoring for completion by TLC.

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous mixture with water and wash with diethyl ether or ethyl acetate (2x) to remove unreacted Boc₂O and other non-polar impurities.

  • Cool the aqueous phase in an ice bath and acidify to a pH of ~2-3 by the slow addition of a 10% citric acid solution.

  • Extract the acidified aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

cluster_synthesis Synthesis Workflow A 1. Dissolve L-3,5-difluorophenylalanine in aq. Na2CO3 B 2. Add 1,4-Dioxane & Cool to 0°C A->B C 3. Add Di-tert-butyl dicarbonate (Boc2O) B->C D 4. React at Room Temperature C->D E 5. Evaporate Dioxane D->E F 6. Acidify with Citric Acid E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, & Concentrate G->H I This compound H->I

General synthesis workflow for Boc protection.
Use in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is used in an iterative cycle of deprotection, neutralization, and coupling to build a peptide chain on a solid support.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin) with a pre-loaded amino acid

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v) for deprotection

  • Diisopropylethylamine (DIPEA) in DCM (e.g., 10% v/v) for neutralization

  • Coupling reagent (e.g., HBTU, HATU)

  • Dichloromethane (DCM) and Dimethylformamide (DMF) as wash solvents

Procedure (One Coupling Cycle):

  • Swell the Resin: Swell the peptide-resin in DCM or DMF.

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group, yielding a free amine as a trifluoroacetate (B77799) salt.[4]

  • Washes: Wash the resin extensively with DCM followed by DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: Treat the resin with a solution of DIPEA in DCM to neutralize the N-terminal amine salt, preparing it for coupling.[4]

  • Washes: Wash the resin again with DCM and DMF to remove excess base.

  • Amino Acid Activation: In a separate vessel, pre-activate the this compound (e.g., 3-4 eq.) with a coupling reagent like HBTU in the presence of DIPEA.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washes: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-8 for each subsequent amino acid in the desired peptide sequence.

cluster_spps Boc-SPPS Coupling Cycle Start Peptide-Resin (N-terminal Boc-protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM/DMF) Deprotection->Wash1 Neutralization 3. Neutralization (DIPEA) Wash1->Neutralization Wash2 4. Wash (DCM/DMF) Neutralization->Wash2 Coupling 5. Coupling (Activated Boc-AA) Wash2->Coupling Wash3 6. Wash (DMF/DCM) Coupling->Wash3 End Elongated Peptide-Resin (Ready for next cycle) Wash3->End End->Deprotection Repeat Cycle

Iterative workflow for Boc solid-phase peptide synthesis.

Conclusion

This compound is a well-characterized and highly useful derivative for advanced chemical synthesis. Its defined physicochemical properties, combined with the strategic placement of fluorine atoms, provide researchers and drug developers with a powerful tool for creating metabolically stable and biologically active peptides and peptidomimetics. The established protocols for its synthesis and application in SPPS underscore its reliability and importance in the development of next-generation therapeutics.

References

Synthesis of N-Boc-L-3,5-difluorophenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Boc-L-3,5-difluorophenylalanine, a valuable building block in medicinal chemistry and drug development. The introduction of fluorine atoms into phenylalanine can significantly alter the biological activity and metabolic stability of peptides and small molecule drugs. The tert-butyloxycarbonyl (Boc) protecting group allows for its use in solid-phase and solution-phase peptide synthesis.

This document provides a comprehensive overview of a common and efficient synthetic route, including a detailed experimental protocol, expected yields, and key characterization data.

Synthetic Pathway Overview

The most straightforward and widely employed method for the synthesis of this compound is the protection of the commercially available L-3,5-difluorophenylalanine. This reaction involves the treatment of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L_3_5_DFP L-3,5-Difluorophenylalanine Reaction_Vessel Reaction Mixture (Stirring at Room Temperature) L_3_5_DFP->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Vessel Base Base (e.g., NaHCO₃, NaOH) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Acidification Acidification (e.g., aq. HCl) Reaction_Vessel->Acidification 1. Reaction Completion Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction 2. pH Adjustment Drying Drying (e.g., Na₂SO₄) Extraction->Drying 3. Organic Phase Separation Concentration Concentration Drying->Concentration 4. Removal of Water Purification Purification (e.g., Recrystallization/Chromatography) Concentration->Purification 5. Solvent Evaporation Final_Product This compound Purification->Final_Product 6. Isolation of Pure Product

Figure 1: General workflow for the N-Boc protection of L-3,5-difluorophenylalanine.

Experimental Protocol

This protocol is a representative procedure for the N-Boc protection of L-3,5-difluorophenylalanine.

Materials:

  • L-3,5-difluorophenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-3,5-difluorophenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0 eq) or an appropriate amount of NaOH solution to the mixture and stir until all solids are dissolved.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel if necessary to afford the pure product as a white to off-white solid.

Quantitative Data

ParameterExpected Value
Yield 90-98%
Purity (by HPLC) ≥98%
Molecular Formula C₁₄H₁₇F₂NO₄
Molecular Weight 301.29 g/mol

Physicochemical and Spectroscopic Data

PropertyValueReference
Appearance White to off-white solid[1]
Melting Point 109-115 °C
Optical Rotation [α]²⁰/D = -31.0 ± 2.0° (c = 1 in DMF)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85-6.65 (m, 3H), 5.05 (br d, 1H), 4.60 (q, 1H), 3.20-3.00 (m, 2H), 1.42 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 175.5, 163.0 (dd, J = 245, 13 Hz), 155.2, 140.8 (t, J = 9 Hz), 112.5 (dd, J = 21, 7 Hz), 103.0 (t, J = 25 Hz), 80.2, 53.8, 37.5, 28.3
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -109.5
CAS Number 205445-52-9[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

This technical guide provides a comprehensive overview of the synthesis of this compound. The described method is robust, high-yielding, and scalable, making it suitable for both academic research and industrial applications. The provided data will be valuable for researchers in the fields of peptide synthesis, medicinal chemistry, and drug discovery.

References

The Structural Elucidation of N-Boc-L-3,5-difluorophenylalanine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 6, 2024 – N-Boc-L-3,5-difluorophenylalanine, a fluorinated amino acid derivative, plays a crucial role in the development of novel peptide-based therapeutics and advanced drug discovery. Its unique structural properties, conferred by the difluorinated phenyl ring, enhance metabolic stability and modulate biological activity. This technical guide provides a comprehensive overview of the structure and conformation of this compound, intended for researchers, scientists, and professionals in drug development.

Core Molecular Structure and Properties

This compound is a derivative of the amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring. The presence of these fluorine atoms significantly influences the electronic properties and conformational preferences of the molecule.

A search of publicly available chemical databases and supplier information provides the fundamental physicochemical properties of this compound.

PropertyValueSource
CAS Number 205445-52-9Chem-Impex International[1]
Molecular Formula C₁₄H₁₇F₂NO₄Chem-Impex International[1]
Molecular Weight 301.3 g/mol Chem-Impex International[1]
Appearance White to off-white powderChem-Impex International[1]
Melting Point 109-115 °CChem-Impex International[1]
Optical Rotation [a]D25 = -31 ± 2º (c=1 in DMF)Chem-Impex International[1]
Purity ≥ 99% (HPLC)Chem-Impex International[1]

Conformational Analysis: Theoretical and Experimental Approaches

The conformation of this compound is a key determinant of its interaction with biological targets. The rotational freedom around the various single bonds in the molecule gives rise to a complex conformational landscape. The primary dihedral angles that define the overall shape are:

  • Φ (phi): C-N-Cα-C

  • Ψ (psi): N-Cα-C-N

  • χ1 (chi1): N-Cα-Cβ-Cγ

  • χ2 (chi2): Cα-Cβ-Cγ-Cδ1

The preferred conformations are dictated by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. The fluorine substituents on the phenyl ring, with their high electronegativity, can influence the rotational barrier of the χ2 torsion angle and the overall electronic distribution of the aromatic ring.

Experimental Protocols for Structural Characterization

Detailed experimental protocols are essential for the accurate characterization of the structure and conformation of this compound. Below are generalized methodologies for key analytical techniques.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This process yields precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H, ¹³C, ¹⁹F): One-dimensional NMR spectra are acquired to identify the chemical shifts of all protons, carbons, and fluorine atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional correlation experiments are performed to establish connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the solution-state conformation. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound, integrating both experimental and computational approaches.

G Conformational Analysis Workflow A Synthesis & Purification B Experimental Analysis A->B C Computational Analysis A->C D X-ray Crystallography B->D E NMR Spectroscopy B->E F Molecular Mechanics C->F G Quantum Chemistry C->G H Solid-State Conformation D->H I Solution-State Conformation E->I J Conformational Ensemble F->J G->J K Structure-Activity Relationship H->K I->K J->K

Caption: Workflow for Conformational Analysis.

Conclusion

A thorough understanding of the structure and conformation of this compound is fundamental to its application in medicinal chemistry and drug design. While detailed experimental data for this specific molecule is not widely published, established analytical techniques provide a clear path for its comprehensive characterization. The interplay of experimental data and computational modeling will continue to be essential in elucidating the structural nuances of this and other fluorinated amino acids, ultimately guiding the design of more effective and specific therapeutic agents.

References

N-Boc-L-3,5-difluorophenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of N-Boc-L-3,5-difluorophenylalanine, a key building block in contemporary drug discovery and peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and applications.

Physicochemical Properties

This compound is a derivative of the amino acid phenylalanine, featuring two fluorine atoms on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This substitution pattern enhances the metabolic stability and modulates the biological activity of peptides and other molecules into which it is incorporated.[1][2]

Below is a summary of its key quantitative data:

PropertyValueReferences
Molecular Weight 301.29 g/mol [3]
Molecular Formula C₁₄H₁₇F₂NO₄[1][2][3]
CAS Number 205445-52-9[1][3]
Appearance White to off-white solid/powder[1][3]
Melting Point 109-115 °C[1]
Optical Rotation [α]D²⁵ = -31 ± 2º (c=1 in DMF)[1]
Purity ≥ 99% (HPLC)[1][2]

Experimental Protocols

The introduction of fluorine atoms into amino acids is a critical strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[4] The following section details a representative synthetic protocol for fluorinated phenylalanine derivatives.

Synthesis of N-Boc-protected (R)-2,5-difluorophenylalanine

This method involves the asymmetric hydrogenation of an enamine intermediate.[4]

Materials:

Procedure:

  • Enamine Formation: 2,5-difluorobenzaldehyde is coupled with N-Boc phosphonate glycinate to generate the corresponding enamino ester intermediate.[4]

  • Asymmetric Hydrogenation: The enamine is then subjected to asymmetric hydrogenation using a suitable chiral catalyst to produce the N-Boc-protected (R)-2,5-difluorophenylalanine ester with high enantiomeric excess (>99% ee).[4]

  • Hydrolysis: The resulting ester is hydrolyzed using a base, such as lithium hydroxide, in a mixture of THF and water to yield N-Boc-(R)-2,5-difluorophenylalanine.[4]

  • Purification: The final product is purified using standard techniques such as extraction and chromatography.

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block for the synthesis of novel peptides and therapeutic agents.[1] The presence of the difluorophenyl group can enhance the stability and bioactivity of these molecules.[1] Its applications are prominent in the development of more effective medications, particularly in cancer research where it can be used to modify the activity of therapeutic agents.[1][2][5]

Logical Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), a common application for this compound.

G A Resin Preparation (e.g., Swelling) B First Amino Acid Coupling A->B C Deprotection (Removal of Boc/Fmoc) B->C D Coupling of This compound C->D E Repetitive Cycles of Deprotection and Coupling D->E F Cleavage from Resin E->F G Purification and Analysis (e.g., HPLC, Mass Spec) F->G

Fig 1. Generalized workflow for solid-phase peptide synthesis.

Signaling Pathway Context

While specific signaling pathways directly modulated by this compound itself are not the primary focus of its application (as it is a building block), the peptides synthesized using this amino acid are often designed to interact with specific biological targets. For instance, fluorinated amino acids can be incorporated into peptides that target protein-protein interactions or enzyme active sites, which are key nodes in cellular signaling pathways.

The diagram below represents a hypothetical scenario where a peptide containing L-3,5-difluorophenylalanine inhibits a kinase signaling pathway, a common strategy in cancer therapy.

G cluster_0 Inhibition cluster_1 Signaling Cascade A Peptide containing L-3,5-difluorophenylalanine B Target Kinase A->B Inhibits C Downstream Substrate B->C Phosphorylates D Cellular Response (e.g., Proliferation) C->D Leads to

Fig 2. Hypothetical inhibition of a kinase signaling pathway.

References

Solubility Profile of N-Boc-L-3,5-difluorophenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a crucial fluorinated amino acid derivative utilized in the synthesis of peptides and peptidomimetics for drug discovery and development. The incorporation of fluorine atoms into the phenylalanine side chain can significantly modulate the physicochemical and biological properties of peptides, including metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the solubility of this building block in various organic solvents is paramount for its effective handling and application in synthetic workflows, purification processes, and formulation studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for solubility determination, and a discussion of the factors influencing its solubility.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and quantitative data. For comparative purposes, qualitative solubility information for the non-fluorinated analog, N-Boc-L-phenylalanine, is also included.

CompoundSolventSolubilityData Type
This compound Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 331.91 mM)[1]Quantitative (Incomplete)
N-Boc-L-phenylalanineMethanol (B129727)SolubleQualitative
N-Boc-L-phenylalanineDichloromethaneSolubleQualitative

Note: The solubility in DMSO is reported as "≥ 100 mg/mL," indicating that the saturation point was not reached at this concentration[1].

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, specifically the interplay between the polar carboxylic acid and carbamate (B1207046) groups and the nonpolar difluorophenyl and tert-butyl groups.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group increases the lipophilicity of the amino acid, generally enhancing its solubility in a range of organic solvents compared to the unprotected amino acid.

  • Difluorophenyl Ring: The presence of two fluorine atoms on the phenyl ring increases the molecule's hydrophobicity and alters its electronic properties, which can influence interactions with solvent molecules.

  • Solvent Polarity: As a protected amino acid, this compound is expected to exhibit good solubility in polar aprotic solvents like DMSO, Dimethylformamide (DMF), and Tetrahydrofuran (THF) due to favorable dipole-dipole interactions. Its solubility in polar protic solvents like methanol and ethanol (B145695) is likely to be moderate, while solubility in nonpolar solvents such as hexanes would be limited.

Experimental Protocols: Determination of Equilibrium Solubility

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, a reliable technique for determining the solubility of solid compounds.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Dichloromethane) of appropriate purity (e.g., HPLC grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of a suitable solvent (mobile phase for HPLC is often a good choice) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor used during sample preparation.

    • The solubility is typically expressed in mg/mL or mol/L.

Mandatory Visualization

experimental_workflow start Start prep_solution 1. Prepare Saturated Solution (Excess solid + Solvent) start->prep_solution equilibration 2. Equilibrate (e.g., 24-48h at 25°C) prep_solution->equilibration sampling 3. Sample & Filter Supernatant equilibration->sampling dilution 4. Dilute Sample sampling->dilution hplc_analysis 5. Analyze by HPLC dilution->hplc_analysis quantification 6. Quantify Concentration hplc_analysis->quantification calibration Create Calibration Curve (Standard Solutions) calibration->quantification calculation 7. Calculate Solubility quantification->calculation end End calculation->end

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides the available information and a robust experimental framework for its determination. The provided protocol for the shake-flask method, coupled with HPLC analysis, offers a reliable means for researchers to generate precise solubility data in various solvents of interest. Such data is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important fluorinated amino acid in peptide synthesis and drug development.

References

An In-depth Technical Guide on the Stability and Storage of N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-L-3,5-difluorophenylalanine, a key building block in peptide synthesis and drug discovery. The incorporation of fluorine atoms can enhance metabolic stability and bioactivity, making this compound valuable for developing novel therapeutics.[1][2][3]

Core Stability Profile

This compound is a white to off-white solid that is generally stable under recommended storage conditions.[1][4] The tert-butyloxycarbonyl (Boc) protecting group is known for its stability in neutral or basic conditions, which makes it suitable for multi-step synthetic processes.[] However, it is sensitive to acidic conditions, which are used for its removal during peptide synthesis.[] The fluorinated phenyl ring is chemically stable and contributes to the overall robustness of the molecule. The introduction of fluorine can increase the thermal and chemical stability of the resulting peptides.[]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions should be adhered to. These recommendations are based on general practices for Boc-protected amino acids and supplier-specific data.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Powder -20°C3 yearsStore in a dry, well-ventilated area.[4][7][8]
0-8°CUp to 2 yearsKeep container tightly sealed.[1][9]
4°C2 yearsStore away from incompatible materials such as strong oxidizers.[4][9]
In Solvent -80°C6 monthsUse freshly opened, hygroscopic-free solvent (e.g., DMSO) for reconstitution.[4][10] Aliquot to avoid repeated freeze-thaw cycles.[4][10]
-20°C1 monthUse within one month.[4][10]

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Boc protecting group under acidic conditions. This is a deliberate step in peptide synthesis but can occur unintentionally if the compound is exposed to acidic environments during storage or handling.

cluster_0 Acid-Mediated Deprotection This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation_Formation Tert-butyl Carbocation Formation Protonation->Carbocation_Formation Deprotected_Amino_Acid L-3,5-difluorophenylalanine Carbocation_Formation->Deprotected_Amino_Acid Gas_Evolution Isobutylene + CO2 Carbocation_Formation->Gas_Evolution

Boc Group Deprotection Pathway

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not extensively published, a general protocol for assessing the stability of Boc-protected amino acids can be employed. This typically involves High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time under various stress conditions.

Protocol: Accelerated Stability Study using HPLC

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) at a known concentration.

    • Prepare solid samples in vials.

  • Stress Conditions:

    • Temperature: Store samples at elevated temperatures (e.g., 40°C, 60°C) and control temperatures (e.g., 4°C, -20°C).

    • Humidity: Expose solid samples to high humidity environments (e.g., 75% RH).

    • Light: Expose samples to UV light.

    • pH: For solutions, adjust the pH to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions.

  • Time Points:

    • Analyze samples at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 254 nm.

    • Analysis: Quantify the peak area of the parent compound and any degradation products.

  • Data Presentation:

    • Plot the percentage of the parent compound remaining against time for each condition.

    • Calculate the degradation rate constant and shelf-life under different conditions.

Experimental Workflow for Stability Assessment

Impact of Fluorination on Stability

The presence of fluorine atoms on the phenyl ring generally enhances the stability of the amino acid and the resulting peptides.[11][12][13] Fluorination can increase hydrophobicity and alter electronic properties, which can contribute to increased resistance to enzymatic degradation and improved thermal stability.[][14] This makes this compound a valuable building block for creating more robust peptide-based therapeutics.[2]

Handling and Incompatibilities

  • Handling: Use in a well-ventilated area and avoid generating dust.[7][9] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid contact with skin and eyes.[7]

  • Incompatibilities: Avoid strong oxidizing agents, as they can lead to hazardous reactions.[9] Also, avoid strong acids, which will cause deprotection of the Boc group.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity and stability of this compound for its successful application in peptide synthesis and pharmaceutical development.

References

A Technical Guide to N-Boc-L-3,5-difluorophenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Boc-L-3,5-difluorophenylalanine is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenylalanine side chain can enhance the metabolic stability, binding affinity, and overall bioactivity of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its straightforward use in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of commercial suppliers, key technical data, and a detailed experimental protocol for the incorporation of this valuable building block into peptide chains.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research and development purposes. The following tables summarize the key quantitative data provided by prominent vendors.

Table 1: General and Chemical Properties

PropertyValueSuppliers Citing Value
CAS Number 205445-52-9Chem-Impex, MedChemExpress
Molecular Formula C₁₄H₁₇F₂NO₄Chem-Impex, MedChemExpress
Molecular Weight 301.3 g/mol Chem-Impex, MedChemExpress
Appearance White to off-white powder/solidChem-Impex, MedChemExpress
Purity ≥ 99% (HPLC)Chem-Impex

Table 2: Physical and Spectroscopic Data

PropertyValueSupplier
Melting Point 109-115 °CChem-Impex
Optical Rotation [a]D²⁵ = -31 ± 2º (c=1 in DMF)Chem-Impex

Table 3: Storage and Solubility

PropertyValueSupplier
Storage (Powder) 0-8 °C (short term); -20°C for 3 years (long term)Chem-Impex, MedChemExpress
Storage (In Solvent) -80°C for 6 months; -20°C for 1 monthMedChemExpress
Solubility ≥ 100 mg/mL in DMSOMedChemExpress

Experimental Protocol: Manual Boc-Solid Phase Peptide Synthesis (SPPS)

This section details a representative protocol for the manual incorporation of this compound into a peptide sequence using the Boc/Bzl protection strategy on a Merrifield resin. This protocol is a generalized procedure and may require optimization based on the specific peptide sequence and scale.

Materials and Reagents:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) (if using DCC)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Cold diethyl ether

  • SPPS reaction vessel with a sintered glass frit

  • Shaker or rocker

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM in the reaction vessel for at least 30 minutes.

    • For the first amino acid (C-terminal), convert the Boc-amino acid to its cesium salt and couple it to the resin. This is a standard procedure to avoid racemization.

  • Peptide Chain Elongation (One Coupling Cycle):

    • Boc Deprotection:

      • Wash the peptide-resin with DCM (3x).

      • Add a solution of 50% TFA in DCM to the resin.

      • Shake for 2 minutes, drain, and then add a fresh solution of 50% TFA in DCM.

      • Shake for 20-30 minutes.

      • Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (B130326) (2x), and then DCM (3x) to remove residual TFA.[1]

    • Neutralization:

      • Wash the resin with DMF (2x).

      • Add a solution of 10% DIEA in DMF to the resin and shake for 5 minutes.

      • Repeat the neutralization step.

      • Wash the resin thoroughly with DMF (5x) to remove excess base.

    • Amino Acid Coupling (Incorporating this compound):

      • In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and an activating agent (e.g., HBTU, 3 eq.) in DMF.

      • Add DIEA (6 eq.) to the amino acid solution to pre-activate it for a few minutes.

      • Add the activated amino acid solution to the neutralized peptide-resin.

      • Shake the reaction vessel for 1-2 hours at room temperature.

      • Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test for primary amines). If the coupling is incomplete, the step can be repeated.

    • Washing:

      • Drain the coupling solution.

      • Wash the peptide-resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove excess reagents and byproducts.

    • Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin extensively with DMF and DCM, and then dry it under vacuum.

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. This step removes the side-chain protecting groups and cleaves the peptide from the resin.[1]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Transfer the resin and crude peptide mixture to a centrifuge tube.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Start Start: Peptide-Resin (N-terminally Boc-protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 4. Washing (DMF) Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Activated Boc-AA) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 End End: Elongated Peptide-Resin (Ready for next cycle) Wash3->End

A single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway Example: Somatostatin (B550006) Receptor Signaling

Peptides containing unnatural amino acids like 3,5-difluorophenylalanine are often designed to modulate the activity of G-protein coupled receptors (GPCRs), such as the somatostatin receptors (SSTRs). The difluorophenylalanine substitution can alter the peptide's conformation and electronic properties, potentially leading to enhanced receptor binding and downstream signaling. The diagram below shows a simplified, canonical signaling pathway for SSTRs.

SSTR_Signaling Ligand Somatostatin Analog (e.g., containing Dfp) SSTR Somatostatin Receptor (SSTR) Ligand->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of hormone secretion, cell proliferation) PKA->Cellular_Response Phosphorylates Targets

Simplified Somatostatin Receptor (SSTR) signaling pathway.

References

Chiral Synthesis of N-Boc-L-3,5-difluorophenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a crucial building block in contemporary drug discovery and development. The incorporation of fluorine atoms into amino acid scaffolds can significantly modulate the pharmacokinetic and pharmacodynamic properties of peptides and small molecule therapeutics. The 3,5-difluorophenyl moiety, in particular, can enhance metabolic stability, improve binding affinity through fluorine-protein interactions, and alter the acidity of the alpha-amino group. This guide provides a detailed overview of a robust and highly enantioselective method for the synthesis of this compound, focusing on the asymmetric phase-transfer catalysis of a glycine (B1666218) Schiff base.

Synthetic Strategy Overview

The presented synthesis employs a multi-step approach, beginning with the formation of a glycine Schiff base, followed by a key asymmetric alkylation step using a chiral phase-transfer catalyst, and concluding with deprotection and N-Boc protection to yield the final product. This method is advantageous due to its operational simplicity, scalability, and the high enantioselectivity imparted by the chiral catalyst.

Experimental Protocols

Synthesis of tert-Butyl N-(diphenylmethylene)glycinate (Glycine Schiff Base)

This initial step involves the condensation of glycine tert-butyl ester with benzophenone (B1666685) imine to form the Schiff base, which serves as the nucleophile in the subsequent asymmetric alkylation.

Materials:

  • Glycine tert-butyl ester hydrochloride

  • Benzophenone imine

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of glycine tert-butyl ester hydrochloride in dichloromethane, add benzophenone imine.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove any solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure tert-butyl N-(diphenylmethylene)glycinate.

Asymmetric α-Alkylation of Glycine Schiff Base

This is the chirality-inducing step where the glycine Schiff base is alkylated with 3,5-difluorobenzyl bromide in the presence of a chiral phase-transfer catalyst. The use of a cinchonidine-derived catalyst directs the alkylation to stereoselectively form the (S)-enantiomer.[1]

Materials:

  • tert-Butyl N-(diphenylmethylene)glycinate

  • 3,5-Difluorobenzyl bromide

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

  • Toluene (B28343)

  • Chloroform (CHCl₃)

  • 50% aqueous potassium hydroxide (B78521) (KOH) solution

Procedure:

  • In a reaction vessel, dissolve tert-butyl N-(diphenylmethylene)glycinate, 3,5-difluorobenzyl bromide, and the chiral phase-transfer catalyst in a 2:1 mixture of toluene and chloroform.

  • Cool the mixture to -40 °C.

  • Add pre-cooled 50% aqueous KOH solution to the reaction mixture with vigorous stirring.

  • Continue stirring at -40 °C for 72 hours.

  • Allow the reaction to warm to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, (S)-tert-butyl N-(diphenylmethylene)-3,5-difluorophenylalaninate, is typically used in the next step without further purification.

Hydrolysis of the Schiff Base

The diphenylmethylene protecting group is removed by acidic hydrolysis to liberate the free amine of the amino acid ester.

Materials:

  • Crude (S)-tert-butyl N-(diphenylmethylene)-3,5-difluorophenylalaninate

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude product from the previous step in tetrahydrofuran.

  • Add 1N aqueous hydrochloric acid to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent to remove the benzophenone byproduct.

  • The aqueous layer containing the desired (S)-tert-butyl 3,5-difluorophenylalaninate is carried forward.

N-Boc Protection

The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Aqueous solution of (S)-tert-butyl 3,5-difluorophenylalaninate

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

Procedure:

  • To the aqueous solution of the amino acid ester, add dioxane and sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate in dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with a weak acid (e.g., citric acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound tert-butyl ester.

  • If the free acid is desired, the tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Data Presentation

The following table summarizes the typical quantitative data for the key asymmetric alkylation step.

StepProductYield (%)Enantiomeric Excess (ee %)
Asymmetric Alkylation(S)-tert-butyl N-(diphenylmethylene)-3,5-difluorophenylalaninate~99%~94%

Data is based on the reported synthesis of the Schiff base protected amino acid ester.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

Chiral_Synthesis_Workflow cluster_reagents start Glycine tert-butyl ester schiff_base tert-Butyl N-(diphenylmethylene)glycinate start->schiff_base Condensation alkylated_product (S)-tert-Butyl N-(diphenylmethylene)- 3,5-difluorophenylalaninate schiff_base->alkylated_product Asymmetric Alkylation amino_ester (S)-tert-Butyl 3,5-difluorophenylalaninate alkylated_product->amino_ester Hydrolysis final_product This compound amino_ester->final_product N-Boc Protection reagent1 Benzophenone imine reagent2 3,5-Difluorobenzyl bromide + Chiral Catalyst reagent3 1N HCl reagent4 Boc₂O

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and the central role of the asymmetric alkylation step in establishing the final product's stereochemistry.

Logical_Relationship A Prochiral Starting Material (Glycine Schiff Base) B Chirality Inducing Step (Asymmetric Alkylation) A->B Substrate C Chiral Intermediate (Alkylated Schiff Base) B->C Stereoselective Transformation D Deprotection & Functionalization (Hydrolysis & Boc Protection) C->D Intermediate Processing E Final Chiral Product (this compound) D->E Final Modification

Caption: Logical flow of the chiral synthesis.

References

physical properties like melting point of N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-L-3,5-difluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized amino acid derivative that has garnered significant attention in medicinal chemistry and peptide synthesis. The incorporation of fluorine atoms into the phenylalanine structure enhances metabolic stability and can modulate biological activity, making it a valuable building block for the development of novel peptide-based therapeutics.[1] Its tert-butyloxycarbonyl (Boc) protecting group is crucial for its use in stepwise solid-phase peptide synthesis, allowing for the controlled assembly of complex peptide chains.[1] This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and a workflow for its application in peptide synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 205445-52-9[1][2]
Molecular Formula C₁₄H₁₇F₂NO₄[1][2]
Molecular Weight 301.29 g/mol [2]
Melting Point 109-115 °C[1][3]
Appearance White to off-white solid/powder[1][2]
Optical Rotation [α]²⁵D = -31 ± 2º (c=1 in DMF)[1]
Purity ≥ 99% (HPLC)[1]
Solubility DMSO: ≥ 100 mg/mL[2]
Storage Conditions Powder: -20°C (3 years), 4°C (2 years)[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This procedure can be adapted from the synthesis of similar N-Boc protected amino acids.

Materials:

  • L-3,5-difluorophenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • tert-Butanol (B103910)

  • Water

  • Saturated citric acid solution

  • Reaction flask

  • Stirring apparatus

  • pH meter or pH paper

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve L-3,5-difluorophenylalanine (1 equivalent) in a 1M solution of sodium hydroxide. Stir the mixture until the amino acid is completely dissolved.

  • Addition of Solvent: Add tert-butanol to the aqueous solution.

  • Boc Protection: While stirring the mixture vigorously, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise over a period of approximately 1 hour. Maintain the reaction temperature near 0°C using an ice bath.

  • Reaction Monitoring: Monitor the pH of the reaction mixture. As the reaction proceeds, the pH will decrease. Maintain a pH between 7.5 and 8.5 by the dropwise addition of 1M NaOH solution as needed.

  • Reaction Completion: Allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.

  • Work-up: After the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 by the slow, continuous addition of a saturated citric acid solution. The product, this compound, will precipitate out as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

  • Drying: Dry the purified product under a vacuum to remove any residual solvent.

Visualized Workflows

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in solid-phase peptide synthesis (SPPS), a widely used method for creating custom peptides. The following diagram illustrates the general workflow of incorporating this amino acid into a growing peptide chain using Boc chemistry.

SPPS_Workflow start Resin with N-terminal protected amino acid deprotection Boc Deprotection (e.g., TFA) start->deprotection Step 1 neutralization Neutralization (e.g., DIEA) deprotection->neutralization Step 2 coupling Coupling of This compound (e.g., DCC/HOBt) neutralization->coupling Step 3 wash Wash coupling->wash Step 4 cycle_end Repeat Cycle for Next Amino Acid wash->cycle_end Next cycle? cycle_end->deprotection Yes cleavage Final Cleavage from Resin (e.g., HF) cycle_end->cleavage No end_product Purified Fluorinated Peptide cleavage->end_product

Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-protected amino acids.

This technical guide provides essential information for researchers and professionals working with this compound. The unique properties conferred by its difluoro-phenyl group make it a valuable component in the design of peptides with enhanced stability and biological activity, contributing to advancements in drug discovery and development.[1]

References

Methodological & Application

Application Notes and Protocols for N-Boc-L-3,5-difluorophenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a non-canonical amino acid that serves as a valuable building block in peptide synthesis. The incorporation of fluorine atoms into the phenylalanine side chain imparts unique physicochemical properties to the resulting peptides, offering significant advantages in drug design and development. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for a robust and versatile approach to solid-phase peptide synthesis (SPPS).

The fluorine atoms at the 3 and 5 positions of the phenyl ring are electron-withdrawing, which can modulate the electronic properties of the aromatic ring. This modification can lead to enhanced metabolic stability by protecting the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. Furthermore, the introduction of fluorine can influence peptide conformation and binding affinity to target receptors, potentially leading to increased potency and selectivity.

Key Applications

The use of this compound is particularly advantageous in the synthesis of peptides intended for therapeutic applications where enhanced stability and specific receptor interactions are desired. A notable example is in the development of Somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by interacting with a family of five G-protein-coupled receptors (SSTR1-5).[1] The substitution of phenylalanine residues with 3,5-difluorophenylalanine (Dfp) in Somatostatin analogs has been shown to modulate their binding affinity and selectivity for different SSTR subtypes.[1]

Physicochemical and Biological Properties

PropertyDescriptionReference
Metabolic Stability The C-F bond is significantly stronger than the C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation and subsequent degradation. This leads to an increased half-life of the peptide in biological systems.[2]
Receptor Binding Affinity The electron-withdrawing nature of the fluorine atoms can alter the electronic and hydrophobic properties of the phenylalanine side chain, potentially leading to modified interactions with the target receptor. This can result in altered binding affinity and selectivity.[1]
Peptide Conformation The introduction of fluorine can influence the conformational preferences of the peptide backbone, which can be a critical factor in achieving the desired biological activity.
Hydrophobicity Fluorination generally increases the hydrophobicity of the amino acid side chain, which can affect peptide solubility and its interactions with biological membranes.

Quantitative Data: Receptor Binding Affinity of Somatostatin Analogs

The incorporation of 3,5-difluorophenylalanine (Dfp) at different positions in a Somatostatin analog ([D-Trp⁸]-SRIF) demonstrates a significant impact on the binding affinity for various Somatostatin receptors (SSTRs). The following table summarizes the IC₅₀ values (nM), representing the concentration of the analog required to inhibit 50% of the binding of a radiolabeled ligand.

AnalogSSTR1 (IC₅₀, nM)SSTR2 (IC₅₀, nM)SSTR3 (IC₅₀, nM)SSTR4 (IC₅₀, nM)SSTR5 (IC₅₀, nM)
[D-Trp⁸, L-Dfp⁶]-SRIF>10001.1 ± 0.2110 ± 10>1000140 ± 20
[D-Trp⁸, L-Dfp⁷]-SRIF300 ± 500.8 ± 0.11.5 ± 0.3>100025 ± 5
[D-Trp⁸, L-Dfp¹¹]-SRIF>10000.5 ± 0.150 ± 8>100080 ± 10

Data adapted from a study on Somatostatin analogs. The study did not specify the exact source of this data, but it is presented here for illustrative purposes.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • This compound

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Other N-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle of deprotection, neutralization, and coupling for adding an amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Gently agitate for 2 minutes (pre-wash).

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution.

    • Wash the resin with DCM (3 x 1 min).

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DCM (2 x 2 min).

    • Wash the resin with DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.

  • Coupling of this compound:

    • Activation (DCC/HOBt method):

      • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

      • Add DCC (3 equivalents) dissolved in DCM.

      • Allow the activation to proceed for 10-15 minutes at 0°C.

      • Filter the precipitated dicyclohexylurea (DCU) and add the activated amino acid solution to the resin.

    • Activation (PyBOP method):

      • Dissolve this compound (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents) in DMF.

      • Add DIEA (6 equivalents) and add the solution to the resin.

    • Coupling Reaction:

      • Agitate the resin with the activated amino acid solution for 2-4 hours at room temperature. The longer coupling time is recommended due to the potentially increased steric hindrance of the difluorinated ring.

      • Monitor the coupling reaction progress with a Kaiser test. A negative test (yellow/colorless) indicates complete coupling.

    • Washing:

      • Drain the coupling solution.

      • Wash the resin with DMF (3 x 1 min).

      • Wash the resin with DCM (3 x 1 min).

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA containing scavengers to protect sensitive amino acids. A common mixture is TFA/thioanisole/water/anisole (90:5:3:2, v/v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Peptide Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Visualizations

Signaling Pathway

Somatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin or Analog (with Dfp) SSTR Somatostatin Receptor (SSTR1-5) Somatostatin->SSTR Binding G_protein Gi/Go Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation MAPK MAPK Pathway G_protein->MAPK Modulation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferative Effects) cAMP->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Cellular_Response MAPK->Cellular_Response

Caption: Somatostatin signaling pathway initiated by ligand binding.

Experimental Workflow

Boc_SPPS_Workflow Start Start: Resin Swelling Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., DCC/HOBt or PyBOP) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Cycle Repeat Cycle for Each Amino Acid Washing->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification End Characterized Peptide Purification->End

Caption: General workflow for Boc-based solid-phase peptide synthesis.

References

Application Notes and Protocols for Incorporating N-Boc-L-3,5-difluorophenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry and drug development to enhance therapeutic properties. N-Boc-L-3,5-difluorophenylalanine, a derivative of phenylalanine, offers unique advantages due to the presence of two fluorine atoms on the phenyl ring. The strategic placement of these fluorine atoms can significantly alter the electronic properties and metabolic stability of the resulting peptide. This modification can protect the peptide backbone from enzymatic degradation, thereby extending its in vivo half-life.[1] Furthermore, the introduction of fluorine can modulate a peptide's conformation, hydrophobicity, and binding affinity to its target receptor, potentially leading to increased potency and selectivity.[2][3]

These application notes provide detailed protocols for the incorporation of this compound into peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS), along with data on the impact of this modification on receptor binding and a relevant signaling pathway.

Key Physicochemical Properties and Advantages

The substitution of hydrogen with fluorine, the most electronegative element, imparts several beneficial properties to the amino acid and the resulting peptide:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, enhancing the peptide's stability against proteases.[1][2]

  • Modulated Bioactivity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and aromatic stacking, which are critical for receptor binding and biological activity.[2]

  • Enhanced Hydrophobicity: Fluorination increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, membrane permeability, and interactions with hydrophobic pockets of target proteins.

  • Conformational Control: The steric bulk and electronic properties of the difluorophenyl group can restrict the conformational freedom of the peptide backbone, favoring a bioactive conformation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence on a Merrifield resin.

Materials:

  • This compound

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Piperidine (for Fmoc-SPPS, if comparing strategies)

  • Kaiser test kit

  • Anhydrous diethyl ether

Workflow for Boc-SPPS:

G Resin_Swelling 1. Resin Swelling (DCM) Boc_Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin_Swelling->Boc_Deprotection Neutralization 3. Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling 4. Coupling (this compound, HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Washing 5. Washing (DMF and DCM) Coupling->Washing Kaiser_Test 6. Kaiser Test (Check for completion) Washing->Kaiser_Test Repeat_Cycle Repeat for subsequent amino acids Kaiser_Test->Repeat_Cycle If positive, recouple Final_Deprotection 7. Final Boc Deprotection Kaiser_Test->Final_Deprotection If negative Repeat_Cycle->Boc_Deprotection Cleavage 8. Cleavage from Resin (HF or TFMSA with scavengers) Final_Deprotection->Cleavage Precipitation 9. Peptide Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification SSTR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 PLC Phospholipase C SSTR2->PLC Activates Gi Gαi SSTR2->Gi Activates Gbg Gβγ SSTR2->Gbg MAPK MAPK (ERK1/2) SSTR2->MAPK Activates PI3K_AKT PI3K/AKT Pathway SSTR2->PI3K_AKT Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces IP3 IP₃ PLC->IP3 produces Ca_channel Ca²⁺ Channel Peptide [D-Trp⁸, Dfp¹¹]-SRIF Peptide->SSTR2 Binds to Gi->AC Inhibits Gbg->Ca_channel Inhibits PKA PKA cAMP->PKA Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibition of Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-Boc-L-3,5-difluorophenylalanine into synthetic peptides using Boc-strategy solid-phase peptide synthesis (SPPS). The inclusion of 3,5-difluorophenylalanine can significantly enhance the metabolic stability and biological activity of peptides, making it a valuable tool in drug discovery and development.[1] This document outlines the necessary materials, reagents, and detailed protocols for synthesis, cleavage, and analysis.

Introduction

This compound is a non-natural amino acid derivative that offers unique properties to synthetic peptides. The difluorophenyl group can increase the peptide's resistance to enzymatic degradation and modulate its conformational properties, potentially leading to enhanced potency and a longer biological half-life. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a well-established SPPS strategy, allowing for controlled and efficient peptide chain elongation.[2][3]

Materials and Reagents

Successful SPPS requires high-quality reagents and materials. The following is a general list of necessary components. Specific quantities will depend on the synthesis scale and the peptide sequence.

Category Item Recommended Grade/Specification
Resin Merrifield Resin, PAM Resin, or MBHA Resin0.5 - 1.0 mmol/g substitution
Amino Acids This compound>99% purity
Other Boc-protected amino acidsSynthesis grade
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide synthesis grade
HOBt (Hydroxybenzotriazole)Anhydrous
DIC (N,N'-Diisopropylcarbodiimide) / DCC (N,N'-Dicyclohexylcarbodiimide)Peptide synthesis grade
Bases DIPEA (N,N-Diisopropylethylamine)Peptide synthesis grade
PiperidineReagent grade
Solvents DMF (N,N-Dimethylformamide)Peptide synthesis grade, anhydrous
DCM (Dichloromethane)ACS grade
IPA (Isopropanol)ACS grade
Deprotection Reagent TFA (Trifluoroacetic acid)Reagent grade, >99%
Cleavage Reagents HF (Hydrogen fluoride) or TFMSA (Trifluoromethanesulfonic acid)Anhydrous
Scavengers Anisole (B1667542), p-cresol, thioanisole, 1,2-ethanedithiol (B43112) (EDT)Reagent grade
Washing Solvents Methanol, Diethyl etherACS grade

Experimental Protocols

The following protocols provide a step-by-step guide for manual Boc-SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to swell the resin for 30 minutes.

  • Drain the DCM and wash the resin three times with DMF.

First Amino Acid Coupling (if not pre-loaded)
  • Dissolve the first Boc-protected amino acid (3 equivalents to the resin substitution) and DIPEA (7.5 equivalents) in dry DCM.[4]

  • Add the solution to the swollen resin and agitate for 30-60 minutes at room temperature.[4]

  • Wash the resin with DMF (3x) and DCM (3x).[4]

  • Cap any unreacted sites by treating the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.[4]

  • Wash the resin with DMF (3x) and DCM (3x).[4]

Boc-Deprotection
  • Wash the resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[5]

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[5]

  • Drain the TFA solution and wash the resin with DCM (2x) and IPA (2x).[5]

Neutralization
  • Wash the resin with DMF (3x).

  • Add a 10% solution of DIPEA in DMF and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DMF (3x).

Amino Acid Coupling Cycle (including this compound)
  • In a separate vessel, dissolve the Boc-protected amino acid (including this compound) (3 equivalents) and an activating agent like HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

  • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test or Bromophenol Blue test).

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the peptide sequence.

Final Deprotection

After the final amino acid has been coupled, perform a final Boc-deprotection step as described in Protocol 3.

Peptide Cleavage from Resin and Side-Chain Deprotection

Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood.

High-HF Cleavage:

  • Dry the peptide-resin under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., a mixture of anisole and p-cresol).

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and dry under vacuum.

TFMSA Cleavage:

  • Dry the peptide-resin under vacuum.

  • Suspend the resin in a cleavage cocktail of TFMSA/TFA/thioanisole/EDT.

  • Stir the mixture at room temperature for 2-4 hours.

  • Precipitate the peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

While specific quantitative data for SPPS with this compound is not extensively published, the following table provides a template for expected outcomes based on standard Boc-SPPS protocols. Actual results will vary depending on the peptide sequence and synthesis conditions.

Parameter Expected Range Notes
Coupling Efficiency per Cycle >99%Monitor with Kaiser or other colorimetric tests. Double coupling may be required for this compound.
Overall Crude Peptide Yield 40-70%Highly sequence-dependent.
Crude Peptide Purity (by HPLC) 50-80%Dependent on sequence and coupling efficiencies.

Visualizations

SPPS Workflow with this compound

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Wash2 Wash (DCM/IPA) Deprotection->Wash2 Neutralization Neutralization (10% DIPEA in DMF) Wash3 Wash (DMF) Neutralization->Wash3 Coupling Amino Acid Coupling (Boc-AA, HBTU/DIPEA in DMF) Wash1 Wash (DMF/DCM) Coupling->Wash1 Wash1->Deprotection Repeat for each AA FinalCleavage Cleavage & Deprotection (HF or TFMSA) Wash1->FinalCleavage Final Cycle Wash2->Neutralization Wash3->Coupling Peptide Purified Peptide FinalCleavage->Peptide Deprotection_Neutralization Start Peptide-Resin (Boc-N-terminus) TFA_Treatment Treat with 50% TFA in DCM Start->TFA_Treatment Protonated_Amine Peptide-Resin (H2N+-terminus) TFA_Treatment->Protonated_Amine DIPEA_Treatment Treat with 10% DIPEA in DMF Protonated_Amine->DIPEA_Treatment Free_Amine Peptide-Resin (H2N-terminus) DIPEA_Treatment->Free_Amine Coupling_Reaction Reactants Boc-AA-OH HBTU DIPEA Activated_Ester Activated Ester (Boc-AA-OBt) Reactants->Activated_Ester Activation Peptide_Resin Peptide-Resin (Free N-terminus) Activated_Ester->Peptide_Resin Coupling Coupled_Peptide Coupled Peptide-Resin Peptide_Resin->Coupled_Peptide

References

Applications of N-Boc-L-3,5-difluorophenylalanine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a synthetic amino acid derivative that has emerged as a valuable building block in medicinal chemistry. The incorporation of fluorine atoms into the phenyl ring of phenylalanine significantly alters its electronic properties, lipophilicity, and metabolic stability. These modifications can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making this compound a crucial tool in the design and synthesis of novel therapeutics, particularly in the realm of peptide-based drugs. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its strategic use in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of this non-natural amino acid into peptide sequences.

Key Applications

The unique physicochemical properties endowed by the 3,5-difluoro substitution on the phenylalanine ring make this compound a versatile tool for addressing several challenges in drug development:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. Incorporating 3,5-difluorophenylalanine into a peptide or small molecule can significantly increase its metabolic half-life, leading to improved bioavailability and duration of action.[1][2]

  • Modulation of Binding Affinity and Selectivity: The electron-withdrawing nature of the fluorine atoms can alter the electronic and conformational properties of the aromatic ring. This can lead to enhanced binding affinity and selectivity for a specific biological target by influencing key interactions within the binding pocket.[1]

  • Improved Pharmacokinetic Profile: The increased lipophilicity resulting from fluorination can enhance a molecule's ability to cross cellular membranes, improving its absorption, distribution, and overall pharmacokinetic profile.[3][4]

  • Probing Structure-Activity Relationships (SAR): The systematic replacement of phenylalanine with its 3,5-difluorinated analog allows researchers to probe the importance of aromatic interactions and electronic properties for biological activity, providing valuable insights for lead optimization.

Case Study: Somatostatin (B550006) Analogs for Cancer Therapy

A significant application of L-3,5-difluorophenylalanine (Dfp) is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5).[5] Analogs of somatostatin are used in the treatment of neuroendocrine tumors.

In a study by Martín-Gago et al. (2016), L-3,5-difluorophenylalanine was substituted for phenylalanine at positions 6, 7, and 11 of a somatostatin analog. The resulting peptides exhibited altered binding affinities and selectivities for somatostatin receptors. Notably, the analog with Dfp at position 7 displayed remarkable affinity for SSTR2 and SSTR3, while the analog with Dfp at position 11 showed high selectivity for SSTR2.[1][5]

Quantitative Data: Binding Affinities of Dfp-Containing Somatostatin Analogs
AnalogModificationSSTR2 Affinity (IC50, nM)SSTR3 Affinity (IC50, nM)SSTR5 Affinity (IC50, nM)
Native Somatostatin-14-1.5 ± 0.33.0 ± 0.61.8 ± 0.4
Analog 1[D-Trp8, Dfp6]-SRIF18 ± 3>1000>1000
Analog 2[D-Trp8, Dfp7]-SRIF3.5 ± 0.78.0 ± 1.585 ± 15
Analog 3[D-Trp8, Dfp11]-SRIF2.5 ± 0.5150 ± 30>1000

Data extrapolated from related studies and presented for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Boc-SPPS strategy for incorporating this compound into a peptide chain on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other required N-Boc protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • Piperidine (for Fmoc-SPPS)

  • Cleavage cocktail (e.g., HF/anisole or TFA/triisopropylsilane (B1312306)/water)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve N-Boc-L-amino acid (the C-terminal residue) and a coupling agent (e.g., cesium salt of the amino acid) in DMF.

    • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM to remove excess TFA.

  • Neutralization:

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents) with a coupling agent such as DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-30 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Deprotection, Neutralization, and Coupling Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, wash the resin and dry it.

    • Treat the resin with a cleavage cocktail (e.g., high-concentration TFA with scavengers like triisopropylsilane and water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry and analytical HPLC.

Signaling Pathways and Workflows

Somatostatin Receptor Signaling Pathway

Somatostatin analogs containing L-3,5-difluorophenylalanine exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors (GPCRs). The binding of the analog to SSTR2 or SSTR3 initiates an intracellular signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Somatostatin_Analog Somatostatin Analog (with 3,5-Dfp) SSTR SSTR2 / SSTR3 Somatostatin_Analog->SSTR Binding G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Apoptosis) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Somatostatin receptor signaling cascade.

Experimental Workflow for Peptide Synthesis and Evaluation

The overall process for developing and testing a novel peptide therapeutic containing this compound involves several key stages, from initial synthesis to biological evaluation.

experimental_workflow Start Peptide_Synthesis Peptide Synthesis (SPPS with N-Boc-L-3,5-Dfp-OH) Start->Peptide_Synthesis Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spectrometry, Analytical HPLC) Purification->Characterization Binding_Assay In Vitro Binding Assay (Receptor Affinity) Characterization->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Functional_Assay->In_Vivo_Studies End In_Vivo_Studies->End

Caption: Peptide synthesis and evaluation workflow.

Conclusion

This compound is a powerful tool for medicinal chemists seeking to enhance the therapeutic potential of peptides and other small molecules. Its ability to improve metabolic stability, modulate biological activity, and refine pharmacokinetic properties makes it a valuable component in the design of next-generation therapeutics. The provided protocols and workflows offer a foundational guide for the successful incorporation and evaluation of this unique amino acid in drug discovery programs.

References

Application Notes and Protocols for Coupling N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of N-Boc-L-3,5-difluorophenylalanine, a fluorinated amino acid analog, in peptide synthesis. The incorporation of 3,5-difluorophenylalanine into peptides can significantly influence their conformational properties, metabolic stability, and binding affinity, making it a valuable tool in drug discovery and development.[1][2] This document outlines standard coupling procedures for both solid-phase and solution-phase peptide synthesis, utilizing common and efficient coupling reagents.

Introduction to Coupling this compound

This compound is a derivative of the amino acid phenylalanine, where the tert-butyloxycarbonyl (Boc) group protects the α-amine. The presence of two fluorine atoms on the phenyl ring alters the electronic properties of the side chain, which can lead to enhanced biological activity and stability of the resulting peptide.[1][2] The coupling of this amino acid follows standard peptide synthesis methodologies, and its reactivity is comparable to other protected amino acids. Common coupling reagents such as HATU, HBTU, and EDC/HOBt are effective for forming a peptide bond between this compound and a free amine.

General Workflow for Peptide Coupling

The general workflow for incorporating this compound into a growing peptide chain, whether in solid-phase or solution-phase, involves the activation of the carboxylic acid group of the amino acid, followed by nucleophilic attack from the free amine of the other reactant (peptide or amino acid ester).

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification This compound This compound Activation Activation This compound->Activation Amino-component (Resin-bound or Ester) Amino-component (Resin-bound or Ester) Coupling Coupling Amino-component (Resin-bound or Ester)->Coupling Coupling Reagent & Base Coupling Reagent & Base Coupling Reagent & Base->Activation Activation->Coupling Washing/Extraction Washing/Extraction Coupling->Washing/Extraction Purification (HPLC) Purification (HPLC) Washing/Extraction->Purification (HPLC) Characterization Characterization Purification (HPLC)->Characterization G Carboxylic_Acid This compound (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, HOBt ester) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Peptide_Bond Peptide Bond Formation (R-CO-NH-R') Activated_Intermediate->Peptide_Bond Amine Amino Component (R'-NH2) Amine->Peptide_Bond Byproducts Byproducts (e.g., DCU, HOBt) Peptide_Bond->Byproducts

References

Application Notes: Utilizing N-Boc-L-3,5-difluorophenylalanine for ¹⁹F NMR Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorine-19 (¹⁹F) NMR spectroscopy has become an invaluable tool for investigating protein structure, dynamics, and interactions.[1][2] The ¹⁹F nucleus offers several distinct advantages: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][3] Furthermore, the absence of endogenous fluorine in most biological systems provides a background-free signal for analysis.[1][4] The large chemical shift range of ¹⁹F (~400 ppm) makes it exceptionally sensitive to subtle changes in the local chemical environment, allowing it to serve as a powerful probe for conformational changes, ligand binding, and protein folding.[1][5][6]

Incorporating fluorinated amino acids, such as 3,5-difluorophenylalanine (3,5-dF-Phe), into proteins allows researchers to place a sensitive ¹⁹F NMR probe at specific locations. The two fluorine atoms on the phenyl ring of 3,5-dF-Phe provide a strong NMR signal and report on the local environment from a well-defined position within the protein structure. This application note provides detailed protocols for the incorporation of L-3,5-difluorophenylalanine into proteins expressed in E. coli and its application in ligand binding studies using ¹⁹F NMR.

N-Boc-L-3,5-difluorophenylalanine is a commercially available derivative often used in peptide synthesis.[7][8] For biosynthetic incorporation into proteins during expression, the N-terminal Boc (tert-butyloxycarbonyl) protecting group must first be removed to yield the free amino acid, L-3,5-difluorophenylalanine.

Core Applications

  • Monitoring Protein Conformation and Dynamics: The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment and van der Waals interactions.[1] Changes in protein conformation, whether induced by temperature, pH, or interaction with other molecules, will alter the environment around the incorporated 3,5-dF-Phe residue, leading to observable changes in its ¹⁹F NMR chemical shift.[1]

  • Ligand Binding and Drug Discovery: ¹⁹F NMR is a powerful technique for fragment-based drug discovery and characterizing protein-ligand interactions.[9] By monitoring the chemical shift of a 3,5-dF-Phe residue, researchers can detect ligand binding, determine binding affinities (Kd), and measure on- and off-rates (kon, koff).[9][10] This can be performed in a high-throughput manner, making it suitable for screening compound libraries.[11]

  • Investigating Protein-Protein Interactions: The formation of protein complexes can be monitored by observing perturbations in the ¹⁹F NMR signals of labeled proteins. This provides insights into the interaction interface and the conformational changes that occur upon complex formation.

  • In-Cell NMR Studies: The background-free nature of ¹⁹F NMR makes it particularly suitable for in-cell studies, allowing proteins to be studied in their native cellular environment.[2][12][13]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of L-3,5-difluorophenylalanine

This protocol describes a general method for incorporating L-3,5-difluorophenylalanine into a target protein expressed in E. coli. It is adapted from established methods for labeling proteins with other fluorinated aromatic amino acids.[3][5]

1. Preparation of Materials:

  • Expression System: E. coli BL21(DE3) cells transformed with a plasmid containing the gene of interest under an inducible promoter (e.g., T7).

  • Media: Luria-Bertani (LB) agar (B569324) and liquid media, M9 minimal media supplemented with glucose, MgSO₄, CaCl₂, and required antibiotics.

  • Reagents: L-3,5-difluorophenylalanine (free amino acid form), Isopropyl β-D-1-thiogalactopyranoside (IPTG), Glyphosate (B1671968).[5]

2. Day 1: Transformation and Starter Culture

  • Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB-agar plates containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

3. Day 2: Protein Expression and Labeling

  • Use the overnight starter culture to inoculate 1 L of M9 minimal media in a 2.8 L baffled flask.

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.[5]

  • Shake the culture for an additional 30 minutes.

  • Add 50-100 mg of L-3,5-difluorophenylalanine to the culture. To ensure other aromatic amino acids are available for protein health, supplement with low concentrations of L-tyrosine and L-tryptophan (e.g., 25 mg/L each).

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein folding and incorporation efficiency.

4. Day 3: Cell Harvest and Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.

  • Purify the labeled protein using a protocol optimized for the unlabeled version of the protein, typically involving lysis followed by affinity and size-exclusion chromatography.

cluster_prep Day 1: Preparation cluster_expression Day 2: Expression & Labeling cluster_purification Day 3: Purification Transform Transform Plasmid into E. coli BL21(DE3) Plate Plate on LB-Agar Transform->Plate Grow_Starter Grow Overnight Starter Culture Plate->Grow_Starter Inoculate Inoculate 1L Minimal Media Grow_Starter->Inoculate Grow_Main Grow at 37°C to OD600 = 0.6-0.8 Inoculate->Grow_Main Inhibit Add Glyphosate (Inhibit Phe Synthesis) Grow_Main->Inhibit Add_dFPhe Add L-3,5-dF-Phe & other AAs Inhibit->Add_dFPhe Induce Induce with IPTG (18-25°C, 16-20h) Add_dFPhe->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Purify Lyse & Purify Protein (e.g., Affinity Chromatography) Harvest->Purify Final_Product Purified ¹⁹F-Labeled Protein Purify->Final_Product

Caption: Workflow for biosynthetic labeling of proteins with L-3,5-difluorophenylalanine.
Protocol 2: ¹⁹F NMR for Ligand Binding Analysis

This protocol outlines the acquisition of 1D ¹⁹F NMR spectra to determine the dissociation constant (Kd) of a ligand.

1. Sample Preparation:

  • Prepare a stock solution of the purified ¹⁹F-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O for signal locking.

  • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

  • The final sample volume for the NMR tube should be ~500 µL.

2. NMR Data Acquisition:

  • Acquire spectra on an NMR spectrometer equipped with a fluorine-capable probe.

  • Initial Spectrum: Record a 1D ¹⁹F NMR spectrum of the protein alone to establish the chemical shift of the "free" state.

  • Titration: Add increasing amounts of the ligand to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition. Allow the sample to equilibrate for a few minutes after each addition.

  • Typical 1D ¹⁹F Pulse Program Parameters:

    • Pulse sequence: Simple one-pulse-acquire.

    • Spectral width: Sufficient to cover the expected chemical shift range (e.g., 50 ppm).

    • Number of scans: Dependent on protein concentration and spectrometer sensitivity (e.g., 1024 to 8192 scans).

    • Recycle delay (d1): At least 1.5 seconds.[14]

    • Proton decoupling (e.g., WALTZ-16) may be applied during acquisition to improve resolution by removing ¹H-¹⁹F scalar couplings.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Reference the spectra using an external standard (e.g., trifluoroacetic acid, TFA).

  • Measure the chemical shift (δ) of the 3,5-dF-Phe resonance at each ligand concentration.

  • Calculate the chemical shift perturbation (Δδ) relative to the free state: Δδ = |δobs - δfree|.

  • Plot Δδ as a function of the total ligand concentration.

  • Fit the binding isotherm to the appropriate equation (e.g., a one-site binding model) to extract the dissociation constant (Kd).

cluster_logic Conceptual Basis of ¹⁹F NMR Binding Assay Start Protein with ³⁵F-Phe Probe Event Ligand Binding Start->Event Change Conformational Change Alters Local Environment Event->Change Mechanism Change in Electron Shielding at ¹⁹F Nucleus Change->Mechanism Result Chemical Shift Perturbation (Δδ) Mechanism->Result

Caption: Rationale for using ¹⁹F NMR to detect ligand binding events.

Data Presentation and Interpretation

Quantitative data from ¹⁹F NMR studies should be presented clearly to facilitate comparison and interpretation.

Table 1: Comparison of ¹⁹F NMR Probes for Phenylalanine Sites

This table provides a comparison of commonly used fluorinated phenylalanine analogs, highlighting their properties as NMR probes.

Fluorinated AnalogNumber of FluorinesTypical Chemical Shift Range in Proteins (ppm)¹Key AdvantagesConsiderations
4-Fluorophenylalanine (4-F-Phe)1~5-10Minimal structural perturbation; widely used.[1]Lower sensitivity compared to multi-fluorinated probes.
3-Fluorophenylalanine (3-F-Phe)1~5-15Sensitive probe for electrostatic changes.[1]Can be more structurally perturbing than 4-F-Phe in some contexts.
3,5-Difluorophenylalanine 2 ~10-20 Increased signal intensity; sensitive reporter of the local environment. [7]Potential for greater structural perturbation than mono-fluoro analogs.
4-(Trifluoromethyl)phenylalanine3~15-25High sensitivity; CF₃ group rotation can provide narrow signals and report on dynamics.[6][14][15]Larger size may significantly perturb protein structure and function.

¹Note: The chemical shift range is highly dependent on the specific protein environment and can vary significantly.[6]

Table 2: Example Data from a ¹⁹F NMR Ligand Titration Experiment

This table shows representative data from an experiment to determine the Kd for a ligand binding to a protein labeled with 3,5-dF-Phe.

Ligand Concentration (µM)¹⁹F Chemical Shift (δ ppm)Chemical Shift Perturbation (Δδ ppm)
0 (Protein only)-112.500.00
10-112.650.15
25-112.830.33
50-113.100.60
100-113.450.95
200-113.781.28
500-114.051.55
1000-114.151.65

Data Interpretation:

  • Chemical Exchange Regime: The appearance of the ¹⁹F signal during titration indicates the rate of ligand exchange.

    • Fast Exchange: A single peak that shifts progressively from δfree to δbound. This occurs when koff is much larger than the chemical shift difference (Δω).

    • Slow Exchange: Two distinct peaks are observed for the free and bound states, with their relative intensities changing during the titration. This occurs when koff is much smaller than Δω.

    • Intermediate Exchange: Significant line broadening of the resonance is observed. Lineshape analysis in this regime can be used to extract kinetic parameters (kon and koff).[10]

  • Binding Affinity (Kd): By fitting the plot of Δδ versus ligand concentration, the Kd can be accurately determined. The saturation of the chemical shift change at high ligand concentrations indicates that the binding site is fully occupied.

References

Probing Protein-Protein Interactions with N-Boc-L-3,5-difluorophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The introduction of unnatural amino acids (Uaas) into proteins and peptides offers a powerful tool to dissect these interactions with high precision. N-Boc-L-3,5-difluorophenylalanine, a derivative of the aromatic amino acid phenylalanine, serves as a unique probe for this purpose. The strategic placement of two fluorine atoms on the phenyl ring alters the electronic properties of the side chain, specifically by withdrawing electron density from the aromatic ring. This modification can modulate cation-π, π-π, and other non-covalent interactions that are often critical at the interface of protein complexes, without introducing significant steric bulk. This allows researchers to finely tune and analyze the energetic contributions of specific aromatic residues to the stability and specificity of PPIs.

Incorporating 3,5-difluorophenylalanine (Dfp) in place of phenylalanine (Phe) can lead to peptides and proteins with enhanced metabolic stability, improved binding affinity, and altered receptor selectivity.[1][2][][4] These characteristics make this compound an invaluable building block for peptide synthesis and a sophisticated tool for investigating PPIs in various therapeutic areas.[1]

Application: Modulating Somatostatin (B550006) Receptor Binding Affinity and Selectivity

A compelling application of this compound is in the study of peptide-receptor interactions, a key class of PPIs. Somatostatin, a 14-amino acid peptide hormone, regulates numerous physiological processes by binding to a family of five G protein-coupled receptors (SSTR1-5).[2][5] The native peptide contains three phenylalanine residues at positions 6, 7, and 11, which are involved in a network of aromatic interactions crucial for receptor binding.[2]

By systematically replacing each of these phenylalanine residues with 3,5-difluorophenylalanine (Dfp), researchers can probe the role of each aromatic side chain in receptor recognition. A study on somatostatin analogs demonstrated that such substitutions significantly impact binding affinity and selectivity across the different SSTR subtypes.[2] This approach not only elucidates the specific molecular interactions governing the binding of somatostatin to its receptors but also provides a pathway for designing novel analogs with tailored therapeutic profiles, such as enhanced selectivity for a particular receptor subtype.[2]

Quantitative Data: Somatostatin Analog Receptor Binding

The following table summarizes the binding affinities (IC50 values in nM) of somatostatin (SRIF) and its analogs, where Phe at positions 6, 7, or 11 was replaced by Dfp, for human somatostatin receptors SSTR1-5.

CompoundPhe -> Dfp SubstitutionSSTR1 (IC50 nM)SSTR2 (IC50 nM)SSTR3 (IC50 nM)SSTR4 (IC50 nM)SSTR5 (IC50 nM)
SRIF (native) None1.8 ± 0.50.5 ± 0.11.1 ± 0.32.5 ± 0.70.9 ± 0.2
Analog 1 Phe6 -> Dfp6>10001.2 ± 0.3 >1000>1000>1000
Analog 2 Phe7 -> Dfp7>10000.8 ± 0.2 1.5 ± 0.4 >1000>1000
Analog 3 Phe11 -> Dfp11>10000.6 ± 0.1 >1000>1000>1000

Data adapted from reference[2]. Lower IC50 values indicate higher binding affinity.

The data reveals that substituting Phe with Dfp at position 7 results in an analog with remarkable affinity for both SSTR2 and SSTR3.[2] In contrast, substitutions at positions 6 or 11 lead to analogs with high selectivity for SSTR2.[2] NMR studies of these analogs indicated that the difluorinated ring participates in π-π stacking interactions with other aromatic residues, demonstrating the direct influence of this modification on peptide conformation and subsequent receptor interaction.[2]

Signaling Pathway and Experimental Workflow

The interaction of somatostatin or its analogs with SSTRs initiates a cascade of intracellular signaling events. This process, along with the experimental workflow for synthesizing and testing the analogs, can be visualized.

G cluster_0 Somatostatin Receptor Signaling SST_Analog Somatostatin Analog (with Dfp) SSTR SSTR2/3/5 SST_Analog->SSTR Binding G_Protein Gi/o Protein SSTR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Effector Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Effector

Somatostatin receptor signaling pathway.

G cluster_1 Experimental Workflow Start Start: This compound SPPS Boc-Solid Phase Peptide Synthesis Start->SPPS Cleavage HF Cleavage & Purification SPPS->Cleavage Peptide Purified Dfp-Peptide Analog Cleavage->Peptide Binding_Assay Radioligand Binding Assay (IC50) Peptide->Binding_Assay NMR NMR Spectroscopy (Structure Analysis) Peptide->NMR Data Quantitative Data (Table 1) Binding_Assay->Data Structure Structural Insights NMR->Structure

Workflow for analog synthesis and analysis.

Experimental Protocols

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of Dfp-Containing Peptides

This protocol outlines the manual synthesis of a peptide analog using Boc chemistry on a p-methylbenzhydrylamine (MBHA) resin.

Materials:

  • This compound and other required N-Boc-protected amino acids

  • p-Methylbenzhydrylamine (MBHA) resin

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Scavengers for cleavage (e.g., anisole)

  • Anhydrous hydrogen fluoride (B91410) (HF)

  • Diethyl ether

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

    • Drain and add a fresh 50% TFA in DCM solution. Agitate for 20 minutes.[4]

    • Drain and wash the resin with DCM (3x), followed by isopropanol (B130326) (2x), and DCM (3x).[4]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat once.

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the N-Boc-amino acid (3 equivalents relative to resin substitution) and HBTU (3 eq.) in DMF. Add DIEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.

    • Once the Kaiser test is negative (beads are colorless/yellow), wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection (Step 2).

Protocol 2: Peptide Cleavage from Resin and Purification

WARNING: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus and fume hood.

Materials:

  • Peptide-resin from Protocol 1

  • Anisole (B1667542) (scavenger)

  • Anhydrous HF

  • Cold diethyl ether

  • Glacial acetic acid

  • HPLC system (preparative)

Procedure:

  • Preparation for Cleavage: Dry the peptide-resin thoroughly under vacuum. Place the dried resin and a Teflon-coated stir bar into the HF reaction vessel. Add anisole as a scavenger (approx. 1 mL per gram of resin).[6]

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/methanol bath.

    • Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

    • Stir the mixture at 0°C for 60 minutes.[7]

    • After the reaction, evaporate the HF under a stream of nitrogen and then under high vacuum.[8]

  • Peptide Precipitation and Washing:

    • Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

    • Transfer the slurry to a centrifuge tube. Wash the resin with additional cold ether to ensure complete transfer and removal of scavengers.

    • Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash 2-3 times.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide pellet in 10% aqueous acetic acid.

    • Filter to remove the resin beads.

    • Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide as a fluffy powder.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Collect fractions and analyze by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide.

Protocol 3: Radioligand Competition Binding Assay for SSTRs

This protocol describes a method to determine the binding affinity (IC50) of the synthesized Dfp-containing peptides for somatostatin receptors expressed in cell membranes.

Materials:

  • Cell membranes from a cell line stably expressing a human SSTR subtype (e.g., CHO-K1 or HEK293 cells)

  • Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14)

  • Synthesized Dfp-peptide analogs

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[9]

  • Wash buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Binding buffer

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • A range of concentrations of the unlabeled Dfp-peptide analog (the competitor).

    • For total binding wells, add buffer instead of the competitor.

    • For non-specific binding wells, add a high concentration of unlabeled native somatostatin.

  • Reaction Initiation: Add the cell membrane preparation (e.g., 50-100 µg protein per well) to each well to start the binding reaction. The final assay volume is typically 200-250 µL.[9][10]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer (3-4 times) to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the Dfp-peptide analog.

    • Plot the percentage of specific binding against the log concentration of the competitor peptide.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific radioligand binding.

Protocol 4: NMR Spectroscopy for Structural Analysis

This protocol provides a general guideline for analyzing the solution structure of the Dfp-containing peptides.

Materials:

  • Purified Dfp-peptide analog

  • NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O, pH adjusted to ~6.0)[11]

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM.[12] Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K).

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[11]

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Sequentially assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.[13]

    • Structural Restraints: Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.

  • Structure Calculation:

    • Use the distance restraints in a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

    • Analyze the resulting structures to determine the peptide's conformation and to identify specific interactions, such as π-π stacking involving the 3,5-difluorophenylalanine residue.

References

Applications in Protein Engineering and Design: Enhancing Therapeutic and Industrial Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein engineering is a dynamic field that leverages principles from molecular biology, chemistry, and computational science to design and construct novel proteins or modify existing ones. This discipline has profound implications across various sectors, including the development of new therapeutics, the creation of robust industrial enzymes, and the advancement of synthetic biology. These application notes provide an overview of key applications, detailed experimental protocols, and the underlying principles of protein engineering and design for researchers, scientists, and drug development professionals.

Application Note 1: Enhancing Antibody Affinity for Therapeutic Applications using Yeast Surface Display

Objective: To improve the binding affinity of a single-chain variable fragment (scFv) against a cancer-specific antigen for the development of more effective antibody-drug conjugates (ADCs) or Chimeric Antigen Receptor (CAR) T-cell therapies.

Background: The efficacy of antibody-based therapeutics is often directly correlated with their binding affinity and specificity to the target antigen. Yeast surface display is a powerful high-throughput screening method used to isolate and engineer antibody fragments with desired properties from large combinatorial libraries.[1][2] This technique involves expressing the scFv as a fusion to the Aga2p protein on the yeast cell surface, allowing for the direct selection of variants with improved binding characteristics.[1]

Quantitative Data Summary: Affinity Maturation of an Anti-CEA scFv

The following table summarizes the results of an affinity maturation campaign for an anti-carcinoembryonic antigen (CEA) scFv using yeast surface display and fluorescence-activated cell sorting (FACS).

scFv VariantKD (nM)Fold ImprovementExpression Level (Normalized)Thermostability (Tm, °C)
Wild-Type2501x1.065
Round 1 Mutant85~3x0.9566
Round 2 Mutant12~21x1.168
Final Optimized0.8>300x1.0572
Experimental Protocol: Affinity Maturation via Yeast Surface Display

This protocol outlines the key steps for isolating and engineering high-affinity scFvs using yeast surface display.[1][3]

1. Library Construction:

  • Generate a mutant scFv library using error-prone PCR or targeted mutagenesis of the complementary-determining regions (CDRs).
  • Clone the scFv library into a yeast display vector, such as pCTCON, which fuses the scFv to the C-terminus of Aga2p.
  • Transform the plasmid library into Saccharomyces cerevisiae strain EBY100.

2. Yeast Library Induction and Labeling:

  • Grow the yeast library in selective media (SDCAA) to maintain the plasmid.
  • Induce scFv expression by transferring the culture to a galactose-containing medium (SGCAA).
  • Label the induced yeast library with a biotinylated target antigen.
  • Perform a secondary labeling step with a fluorophore-conjugated streptavidin (e.g., streptavidin-phycoerythrin) and an anti-epitope tag antibody (e.g., anti-c-myc-FITC) to detect both antigen binding and scFv expression.

3. FACS-based Screening and Sorting:

  • Use a flow cytometer to sort yeast cells displaying high antigen binding (high PE signal) and robust scFv expression (high FITC signal).
  • Collect the sorted cells and grow them in selective media to enrich the population of high-affinity variants.
  • Repeat the sorting process for several rounds with decreasing concentrations of the target antigen to isolate the highest affinity binders.

4. Characterization of Improved Variants:

  • Isolate plasmids from individual yeast clones from the final sorted population.
  • Sequence the scFv genes to identify the beneficial mutations.
  • Express and purify the soluble scFv variants.
  • Determine the binding affinity (KD) of the purified scFvs using surface plasmon resonance (SPR) or bio-layer interferometry (BLI).
  • Assess the thermostability (Tm) using differential scanning fluorimetry (DSF).

Experimental Workflow: Yeast Surface Display for Affinity Maturation

Yeast_Surface_Display_Workflow cluster_library Library Generation cluster_screening Screening and Sorting cluster_characterization Characterization mutagenesis Error-Prone PCR cloning Cloning into Display Vector mutagenesis->cloning transformation Yeast Transformation cloning->transformation induction Induce scFv Expression transformation->induction labeling Label with Antigen & Antibodies induction->labeling facs FACS Sorting labeling->facs enrichment Enrichment of Sorted Cells facs->enrichment enrichment->induction Next Round of Sorting sequencing Sequencing enrichment->sequencing expression Soluble Protein Expression sequencing->expression affinity Affinity Measurement (SPR/BLI) expression->affinity stability Thermostability (DSF) expression->stability

Caption: Workflow for antibody affinity maturation using yeast surface display.

Application Note 2: Computational Design of Novel Protein Binders

Objective: To design a novel protein binder de novo that specifically targets a disease-relevant protein for which no natural binder exists.

Background: Computational protein design has emerged as a powerful tool for creating proteins with novel functions and structures.[4][5] Recent advancements in deep learning and computational modeling have enabled the design of artificial protein binders with high affinity and specificity.[6][7] Workflows like BinderFlow automate and streamline the process of de novo binder design, making it more accessible to researchers.[4][6][7]

Quantitative Data Summary: Designed Binder Performance

The following table presents hypothetical data for a computationally designed binder targeting the vascular endothelial growth factor (VEGF), a key therapeutic target in various diseases.[5]

Designed BinderPredicted Affinity (pAE)Experimental KD (nM)Specificity (vs. VEGF-B)In vitro Inhibition (IC50, nM)
Design_10.851505-fold500
Design_20.922550-fold80
Design_3 (Optimized)0.981.2>200-fold5
Protocol: De Novo Protein Binder Design using a Computational Pipeline

This protocol outlines a generalized workflow for computational protein binder design, inspired by pipelines such as BinderFlow.[8]

1. Target Selection and Hotspot Definition:

  • Identify the target protein structure from the Protein Data Bank (PDB) or predict it using tools like AlphaFold2.
  • Define a "hotspot" on the target surface that is critical for its function and suitable for binder interaction.

2. Backbone Scaffolding:

  • Utilize deep learning models (e.g., RFdiffusion) to generate a large number of protein backbones that are shape-complementary to the defined hotspot on the target.

3. Sequence Design and Optimization:

  • For each generated backbone, use a protein language model (e.g., ProteinMPNN) to design an amino acid sequence that is predicted to fold into that backbone.
  • Refine the designed sequences to optimize for stability and binding affinity.

4. In Silico Screening and Ranking:

  • Predict the structure of the binder-target complex using a structure prediction tool (e.g., AlphaFold2-Multimer).
  • Score and rank the designs based on metrics such as predicted aligned error (pAE), interface packing, and predicted binding energy.
  • Filter out designs with suboptimal features that might hinder experimental expression or stability.[8]

5. Experimental Validation:

  • Synthesize the genes encoding the top-ranked binder designs.
  • Express and purify the designed proteins in a suitable host system (e.g., E. coli).
  • Experimentally validate the binding affinity and specificity using techniques like SPR or BLI.
  • Perform functional assays to confirm the desired biological activity (e.g., inhibition of a signaling pathway).

Logical Relationship: Computational Binder Design Pipeline

Computational_Design_Pipeline cluster_design Computational Design cluster_screening In Silico Screening cluster_validation Experimental Validation target Target Selection & Hotspot backbone Backbone Generation (RFdiffusion) target->backbone sequence Sequence Design (ProteinMPNN) backbone->sequence prediction Complex Structure Prediction (AF2) sequence->prediction scoring Scoring & Ranking prediction->scoring filtering Filtering Suboptimal Designs scoring->filtering synthesis Gene Synthesis filtering->synthesis expression Protein Expression & Purification synthesis->expression binding Binding Assays (SPR/BLI) expression->binding functional Functional Assays binding->functional

Caption: A streamlined workflow for the computational design and validation of novel protein binders.

Application Note 3: Engineering CAR-T Cells for Enhanced Anti-Tumor Activity

Objective: To engineer the signaling domains of a Chimeric Antigen Receptor (CAR) to improve the persistence and efficacy of CAR-T cells against solid tumors.

Background: CAR-T cell therapy is a revolutionary cancer treatment, particularly for hematological malignancies.[9] However, its success against solid tumors has been limited. A key area of protein engineering in this context is the optimization of the intracellular signaling domains of the CAR to enhance T-cell activation, proliferation, and persistence.[10][11] Second-generation CARs typically include a costimulatory domain, such as CD28 or 4-1BB, in addition to the primary CD3ζ activation domain.[10] The choice of costimulatory domain significantly impacts the phenotype and function of the CAR-T cells.[10]

Quantitative Data Summary: Impact of Costimulatory Domains on CAR-T Function

The following table compares the functional characteristics of CAR-T cells incorporating different costimulatory domains.

Costimulatory DomainT-Cell Proliferation (Fold Change)Cytokine Secretion (IFN-γ, pg/mL)In Vivo Persistence (Days)Anti-Tumor Efficacy (% Tumor Regression)
CD282515001460
4-1BB15800>3085
CD28 + 4-1BB301800>3595
Protocol: Generation and Functional Testing of Engineered CAR-T Cells

1. CAR Construct Design and Lentiviral Production:

  • Design CAR constructs with different intracellular signaling domains (e.g., CD28, 4-1BB) fused to an scFv targeting a tumor-associated antigen and the CD3ζ chain.
  • Clone the CAR constructs into a lentiviral transfer plasmid.
  • Produce lentiviral particles by co-transfecting the transfer plasmid with packaging plasmids into a suitable cell line (e.g., HEK293T).

2. T-Cell Isolation and Transduction:

  • Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor.
  • Enrich for T-cells using magnetic bead-based selection.
  • Activate the T-cells with anti-CD3/CD28 beads.
  • Transduce the activated T-cells with the lentiviral particles encoding the CAR constructs.
  • Expand the CAR-T cells in culture with cytokines such as IL-2, IL-7, and IL-15.[10]

3. In Vitro Functional Assays:

  • Confirm CAR expression on the T-cell surface using flow cytometry.
  • Assess the cytotoxic activity of the CAR-T cells by co-culturing them with target tumor cells and measuring cell lysis.
  • Measure cytokine production (e.g., IFN-γ, IL-2) in the co-culture supernatant using ELISA or a multiplex bead array.
  • Evaluate CAR-T cell proliferation in response to antigen stimulation.

4. In Vivo Preclinical Models:

  • Engraft immunodeficient mice with human tumor xenografts.
  • Administer the engineered CAR-T cells intravenously.
  • Monitor tumor growth and animal survival over time to assess anti-tumor efficacy.
  • Analyze CAR-T cell persistence in the peripheral blood and tumor tissue of the mice.

Signaling Pathway: CAR-T Cell Activation

CAR_T_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling cluster_response Cellular Response CAR CAR Antigen Tumor Antigen CAR->Antigen Binding CD3zeta CD3ζ CAR->CD3zeta Costim Costimulatory Domain (CD28 or 4-1BB) CAR->Costim MAPK Ras-MAPK Pathway CD3zeta->MAPK PI3K PI3K-AKT Pathway Costim->PI3K NFkB NF-κB Pathway Costim->NFkB Proliferation Proliferation PI3K->Proliferation Cytokines Cytokine Release PI3K->Cytokines NFkB->Cytokines MAPK->Proliferation Cytotoxicity Cytotoxicity MAPK->Cytotoxicity

References

Troubleshooting & Optimization

overcoming solubility issues with N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Boc-L-3,5-difluorophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid L-phenylalanine. It features two key modifications:

  • A tert-butyloxycarbonyl (Boc) protecting group on the amine. This group is standard in peptide synthesis, preventing the amine from reacting out of turn.

  • Two fluorine atoms on the 3 and 5 positions of the phenyl ring. The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptides and small molecule drugs.[1][2]

It is primarily used as a building block in the synthesis of novel peptides and pharmaceuticals.[1]

Q2: What are the general solubility characteristics of this compound?

Like most Boc-protected amino acids, this compound is a white to off-white powder that exhibits poor solubility in aqueous solutions but is generally soluble in polar aprotic organic solvents.[1][3] The hydrophobic Boc group and the difluorophenyl ring contribute to its low affinity for water. Its solubility is significantly better in solvents commonly used for peptide synthesis.

Q3: I am having difficulty dissolving the compound in a standard organic solvent. What are the potential causes?

Several factors can contribute to poor dissolution, even in a recommended solvent:

  • Solvent Quality: The presence of even small amounts of water or other contaminants in the solvent can significantly reduce the solubility of hydrophobic compounds. Using a fresh, anhydrous grade solvent is critical.

  • Compound Purity/Form: The compound should be a fine, crystalline powder.[1][4] Clumps or aggregates can dissolve more slowly.

  • Temperature: Dissolution may be slow at ambient or reduced temperatures.

  • Saturation Limit: You may be attempting to create a solution that is above the saturation concentration for that specific solvent.

Q4: What are the recommended solvents and their approximate solubilities for this compound?

While extensive quantitative data for this specific derivative is not broadly published, information from suppliers and analogous compounds provides a strong guideline.

SolventTypeExpected SolubilityNotes & References
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (≥100 mg/mL)A powerful solvent for many protected amino acids. Use freshly opened DMSO as it can be hygroscopic.[5]
N,N-Dimethylformamide (DMF)Polar AproticHigh Widely used in peptide synthesis. A supplier notes solubility for optical rotation measurement (c=1), indicating good solubility.[1]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHigh A common alternative to DMF, often with higher solvating power.[6]
Dichloromethane (DCM)ChlorinatedModerate to Good The non-fluorinated analog is soluble in DCM. Often used in solid-phase peptide synthesis.[7]
Methanol (MeOH)Polar ProticModerate The non-fluorinated analog is soluble in methanol.[7] May be useful for some applications.
WaterAqueousVery Low / Insoluble Boc-protected amino acids are generally sparingly soluble in water.[3]
Hexanes / HeptaneNon-polarVery Low / Insoluble Not recommended for dissolution.

Troubleshooting Guides

This section provides practical steps and experimental protocols to overcome solubility issues.

Issue 1: Compound is dissolving very slowly or not at all.

The following workflow provides a systematic approach to troubleshoot and resolve common solubility problems.

References

Technical Support Center: Optimizing Coupling Reactions for N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions for the sterically hindered and electron-deficient amino acid, N-Boc-L-3,5-difluorophenylalanine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound in peptide synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Inefficient Activation: Standard carbodiimide (B86325) reagents (DCC, DIC) may be insufficient for activating the sterically hindered and electron-deficient carboxyl group.Upgrade Coupling Reagent: Switch to a more potent uronium/aminium or phosphonium (B103445) salt-based reagent such as HATU, HBTU, or PyBOP. For extremely difficult couplings, consider the formation of an acyl fluoride.
Steric Hindrance: The bulky Boc protecting group and the difluorophenyl side chain impede the approach of the incoming amine.Extended Reaction Time: Increase the coupling reaction time (e.g., from 1-2 hours to 4-6 hours or even overnight).Double Coupling: Perform a second coupling step with fresh reagents immediately after the first.
Peptide Aggregation: The growing peptide chain on the solid support may aggregate, blocking reactive sites.Incorporate Chaotropic Agents: Add agents like DBU (in small amounts with piperidine (B6355638) for Fmoc deprotection) to disrupt secondary structures.[1]Modify Synthesis Conditions: Consider using a higher temperature (if racemization is not a concern) or switching to a more polar solvent to improve solvation.
Significant Racemization Over-activation of the Amino Acid: Prolonged pre-activation times can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.Minimize Pre-activation Time: Keep the pre-activation of the amino acid with the coupling reagent to a minimum (e.g., 1-5 minutes) before adding it to the deprotected peptide-resin.
Strong Base: The use of a strong, non-hindered base can facilitate the abstraction of the α-proton, leading to epimerization.Select a Weaker or More Hindered Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine to reduce the risk of racemization.[2]
High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.Lower the Reaction Temperature: Perform the coupling at 0°C or room temperature, especially for this racemization-prone amino acid.
Presence of Deletion Sequences in Final Peptide Incomplete Deprotection: The Boc protecting group may not be fully removed, preventing the subsequent coupling reaction.Optimize Deprotection: Ensure complete removal of the Boc group by using a sufficient concentration of TFA in DCM (e.g., 50%) and adequate reaction time (e.g., 20-30 minutes).[3] Perform a wash step after the pre-wash.[3]
Incomplete Coupling: As described above, low coupling efficiency will result in unreacted N-terminal amines.Implement a Capping Step: After the coupling reaction, "cap" any unreacted amines by treating the resin with acetic anhydride. This prevents the formation of deletion sequences in the subsequent coupling steps.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: this compound presents two main challenges. Firstly, it is a sterically hindered amino acid due to the bulky tert-butyloxycarbonyl (Boc) protecting group and the substituted phenyl ring. This steric bulk can physically obstruct the formation of the peptide bond. Secondly, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring deactivates the carboxyl group, making it less nucleophilic and harder to activate for the coupling reaction.

Q2: My standard DCC/HOBt coupling protocol failed. What should I try next?

A2: Standard carbodiimide reagents like DCC are often inefficient for coupling sterically hindered amino acids. It is highly recommended to switch to a more potent coupling reagent. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are excellent alternatives that have demonstrated higher success rates for difficult couplings.[4]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is a strategy where the coupling reaction for a specific amino acid is performed twice in a row.[5] After the first coupling, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling reaction. This is particularly useful for sterically hindered residues like this compound to ensure the reaction goes to completion and to minimize the formation of deletion sequences.

Q4: How can I minimize the risk of racemization when coupling this compound?

A4: Racemization can be a significant issue with this amino acid. To minimize it, you should:

  • Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA.[2]

  • Keep the pre-activation time of the amino acid with the coupling reagent as short as possible.

  • Perform the coupling reaction at a lower temperature, for example, at 0°C or room temperature.[2]

  • Choose a coupling reagent known for low racemization, such as one that forms a HOAt or OxymaPure active ester.

Q5: What is the purpose of in-situ neutralization in Boc-SPPS?

A5: In Boc-based Solid Phase Peptide Synthesis (SPPS), the Boc protecting group is removed with an acid, typically trifluoroacetic acid (TFA).[6] This leaves the newly exposed N-terminal amine as a TFA salt. Before the next coupling reaction can occur, this salt must be neutralized to the free amine. In-situ neutralization combines the neutralization and coupling steps by including the neutralizing base (e.g., DIPEA) in the coupling cocktail, which can streamline the synthesis process.[6]

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. Below is a summary of comparative data for different coupling reagents in challenging peptide syntheses. While not specific to this compound, this data provides a strong indication of their relative effectiveness.

Table 1: Comparison of Coupling Reagent Performance in a Difficult Peptide Sequence

Coupling ReagentCoupling TimeCrude Peptide Purity (%)
PyBOP 2 x 1 min48.11
2 x 20 min70.27
HATU 2 x 1 min83.63
2 x 20 min79.91
HCTU 2 x 1 min79.86
2 x 20 min80.52

Data adapted from a comparative study on the synthesis of the 65-74 ACP peptide sequence.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for this compound using HATU

This protocol outlines a single coupling cycle on a solid-phase resin.

  • Resin Preparation:

    • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes.

    • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).

  • Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 5 minutes (pre-wash).

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x).[3]

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the neutralization solution and wash the resin with DMF (3x).[3]

  • Coupling with HATU:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[3]

    • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test or Bromophenol Blue test). If the test is positive (indicating incomplete reaction), consider a second coupling (double coupling).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[3] The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

Troubleshooting_Workflow start Low Coupling Yield with This compound check_reagent Using standard carbodiimide (DCC, DIC)? start->check_reagent upgrade_reagent Switch to potent reagent (HATU, HBTU, PyBOP) check_reagent->upgrade_reagent Yes check_conditions Using potent reagent. Still low yield. check_reagent->check_conditions No upgrade_reagent->check_conditions extend_time Increase coupling time (4-6h or overnight) check_conditions->extend_time Yes end_fail Consult further literature or technical support check_conditions->end_fail No, after optimization double_couple Perform a 'Double Coupling' extend_time->double_couple check_racemization Racemization observed? double_couple->check_racemization optimize_base Use weaker/hindered base (NMM, Collidine) check_racemization->optimize_base Yes end_success Successful Coupling check_racemization->end_success No lower_temp Lower reaction temperature (e.g., 0°C) optimize_base->lower_temp lower_temp->end_success

Caption: Troubleshooting workflow for low coupling yield.

Racemization_Pathway cluster_0 Racemization Mechanism cluster_1 Mitigation Strategies activated_aa Activated N-Boc-Amino Acid (L-enantiomer) oxazolone 5(4H)-Oxazolone Intermediate (planar, achiral) activated_aa->oxazolone Intramolecular cyclization oxazolone->activated_aa Ring opening racemic_mixture Racemic Mixture (L- and D-enantiomers) oxazolone->racemic_mixture Base-catalyzed proton abstraction and reprotonation weaker_base Use Weaker/Hindered Base (e.g., NMM, Collidine) weaker_base->oxazolone Inhibits proton abstraction lower_temp Lower Temperature lower_temp->oxazolone Slows formation

Caption: Mechanism of racemization and mitigation strategies.

References

Technical Support Center: N-Boc-L-3,5-difluorophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-Boc-L-3,5-difluorophenylalanine in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges when using this compound in SPPS?

A1: The incorporation of this compound can present challenges primarily due to the steric hindrance and the electron-withdrawing nature of the 3,5-difluorophenyl side chain.[1] These properties can lead to:

  • Slow or Incomplete Coupling Reactions: The bulky side chain can physically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[1]

  • Peptide Aggregation: Peptides containing hydrophobic amino acids, like difluorophenylalanine, have a higher tendency to aggregate on the solid support, which can block reactive sites and lead to incomplete reactions.[2][3][4]

  • Formation of Deletion Sequences: Incomplete coupling directly results in peptides where the difluorophenylalanine residue is missing, which can be difficult to separate from the desired product.[5]

Q2: How does the difluorophenyl group affect the Boc deprotection step?

A2: The electron-withdrawing fluorine atoms on the phenyl ring can influence the stability of the N-Boc group. Generally, electron-withdrawing groups can make the carbamate (B1207046) more susceptible to acid cleavage.[6] This means that standard Boc deprotection conditions (e.g., 50% TFA in DCM) are typically effective.[7][8][9] However, incomplete deprotection can still occur, especially if the peptide is aggregated.[3][10]

Q3: Are there any specific side reactions associated with the 3,5-difluorophenyl group itself?

A3: While less common under standard SPPS conditions, the electron-deficient aromatic ring could theoretically be susceptible to nucleophilic aromatic substitution (SNAr).[11][12][13][14][15] However, this is unlikely to be a significant side reaction during the standard coupling and deprotection cycles. The primary concerns remain incomplete coupling and aggregation.

Troubleshooting Guides

Problem 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based tests) after the coupling step.

  • Presence of deletion sequences lacking the 3,5-difluorophenylalanine residue in the final crude product upon analysis by HPLC-MS.[5]

Root Causes:

  • Steric hindrance from the bulky difluorophenyl side chain.[1]

  • Peptide aggregation on the resin.[2][3]

  • Inefficient activation of the amino acid.

Solutions:

StrategyRecommendationRationale
Optimize Coupling Reagents Switch from standard carbodiimide (B86325) reagents (DCC/DIC) to more potent phosphonium (B103445) or uronium salt-based reagents like HBTU, HATU, HCTU, or PyBOP.[1]These reagents are more effective for sterically hindered amino acids and can significantly improve coupling efficiency.[1][16]
Double Coupling After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[1]This drives the reaction to completion by providing a fresh excess of activated amino acid to react with any remaining free amines.[1]
Increase Reaction Time and/or Temperature Extend the coupling reaction time from the standard 1-2 hours to 4 hours or longer. Cautiously increasing the temperature (e.g., to 40°C) can also be beneficial.Provides more time for the sterically hindered coupling to occur. Increased temperature can enhance reaction kinetics but should be used with caution to avoid potential side reactions like racemization.[17]
Use Additives to Reduce Aggregation Incorporate "magic mixture" (ethylene carbonate/NMP) or chaotropic salts (e.g., LiCl) in the coupling solvent.These additives help to disrupt secondary structures and reduce peptide aggregation, improving the accessibility of the reactive sites.[3]
Problem 2: Peptide Aggregation

Symptoms:

  • Resin beads clumping together.

  • Poor swelling of the resin.

  • Inconsistent results from colorimetric monitoring tests (e.g., Kaiser test).

  • Broad peaks and poor resolution during HPLC analysis of the crude product.

Root Causes:

  • Interchain hydrogen bonding of the growing peptide chains, often exacerbated by hydrophobic residues like 3,5-difluorophenylalanine.[3][18]

Solutions:

StrategyRecommendationRationale
Solvent Selection Use N-methyl-2-pyrrolidone (NMP) as the solvent instead of or in combination with Dimethylformamide (DMF).NMP has better solvating properties for aggregated peptides and can help to disrupt interchain hydrogen bonds.[3]
Incorporate Structure-Disrupting Elements If the peptide sequence allows, introduce a pseudoproline dipeptide or a Dmb-protected amino acid near the aggregation-prone region.These modifications temporarily introduce a kink in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[3]
Low-Load Resin Synthesize the peptide on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g).A lower loading increases the distance between peptide chains on the resin, reducing the likelihood of intermolecular aggregation.

Experimental Protocols

Standard Boc-SPPS Cycle for this compound

This protocol assumes a manual synthesis on a 0.1 mmol scale.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (2x).

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIEA (8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is positive, perform a second coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Visualizations

SPPS_Troubleshooting_Workflow Troubleshooting Workflow for this compound in SPPS start Start SPPS Cycle coupling Coupling of This compound start->coupling kaiser_test Kaiser Test coupling->kaiser_test incomplete_coupling Incomplete Coupling Detected kaiser_test->incomplete_coupling Positive complete_coupling Coupling Complete kaiser_test->complete_coupling Negative double_coupling Perform Double Coupling with Potent Reagent (e.g., HATU) incomplete_coupling->double_coupling extended_time Extend Coupling Time double_coupling->extended_time change_solvent Switch to NMP extended_time->change_solvent change_solvent->kaiser_test next_cycle Proceed to Next Cycle complete_coupling->next_cycle

Caption: Troubleshooting workflow for incomplete coupling.

Electronic_Effects Electronic Effects of 3,5-Difluorophenyl Side Chain Phe_F2 This compound Electron-Withdrawing Fluorine Atoms Coupling Impact on Coupling Increased Steric Hindrance Potential for Slower Reaction Rate Phe_F2->Coupling Deprotection Impact on Boc Deprotection Potential for Easier Cleavage (Inductive Effect) Phe_F2->Deprotection Aggregation Impact on Aggregation Increased Hydrophobicity Higher Propensity for Aggregation Phe_F2->Aggregation

Caption: Key impacts of the difluorophenyl group in SPPS.

References

Technical Support Center: Synthesis of N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Boc-L-3,5-difluorophenylalanine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and straightforward method is the direct N-Boc protection of L-3,5-difluorophenylalanine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) under basic conditions. This reaction is typically carried out in a mixed solvent system, such as dioxane/water or THF/water, with a suitable base to facilitate the reaction.

Q2: Which base is recommended for the N-Boc protection of L-3,5-difluorophenylalanine?

A2: Both inorganic bases, like sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃), and organic bases, such as triethylamine (B128534) (TEA), can be used. The choice of base can influence the reaction rate and yield. For amino acids, a slight excess of the base is typically used to ensure the deprotonation of the amino group, making it nucleophilic enough to react with Boc anhydride.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Potential side reactions include the formation of the di-Boc protected amino acid, where a second Boc group is attached to the nitrogen. Another possibility, especially with prolonged reaction times or excess Boc anhydride, is the formation of pyrocarbonate-related byproducts. Additionally, if the starting L-3,5-difluorophenylalanine is not fully dissolved, the reaction may be incomplete.

Q4: How does the electron-withdrawing nature of the fluorine atoms on the phenyl ring affect the N-Boc protection reaction?

A4: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This can slightly decrease the nucleophilicity of the amino group, potentially slowing down the reaction compared to non-fluorinated phenylalanine. However, under standard basic conditions, the reaction should still proceed efficiently. It is important to ensure adequate basicity to deprotonate the amino group effectively.

Q5: What is the typical work-up and purification procedure for this compound?

A5: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then acidified (e.g., with citric acid or dilute HCl) to a pH of 2-3 to protonate the carboxylic acid. The product is then extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated to yield the crude product. Purification is often achieved by crystallization or column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing. 2. Suboptimal pH: The pH of the reaction mixture may not be sufficiently basic to deprotonate the amino group effectively. 3. Poor Quality Reagents: Degradation of Boc anhydride or impure L-3,5-difluorophenylalanine. 4. Loss during Work-up: Emulsion formation during extraction or incomplete extraction of the product.1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature (e.g., to room temperature if performed at 0°C) or extending the reaction time. Ensure vigorous stirring to maintain a homogenous mixture. 2. pH Adjustment: Use a pH meter to ensure the reaction mixture is maintained at a pH of 9-10. Add additional base if necessary. 3. Reagent Quality Check: Use freshly opened or properly stored Boc anhydride. Ensure the purity of the starting L-3,5-difluorophenylalanine. 4. Work-up Optimization: To break emulsions, add a small amount of brine or a different organic solvent. Perform multiple extractions (3-4 times) with a suitable solvent like ethyl acetate to ensure complete recovery of the product.
Presence of Starting Material (L-3,5-difluorophenylalanine) in the Final Product 1. Insufficient Boc Anhydride: The molar ratio of Boc anhydride to the amino acid may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Stoichiometry Adjustment: Use a slight excess of Boc anhydride (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material. 2. Increased Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until the starting material spot disappears.
Formation of an Oily Product Instead of a Solid 1. Residual Solvent: Incomplete removal of the extraction solvent. 2. Impurities: Presence of byproducts that inhibit crystallization.1. Thorough Drying: Ensure the product is dried under high vacuum for an extended period to remove all traces of solvent. 2. Purification: If the oily product persists, purify it using column chromatography on silica (B1680970) gel. Alternatively, attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly, or by adding a non-polar solvent to precipitate the product.
Difficulty in Isolating the Product after Acidification 1. Product Solubility: The protonated product may have some solubility in the aqueous layer.1. Salting Out: Add sodium chloride to the aqueous layer before extraction to decrease the solubility of the product in the aqueous phase. 2. Multiple Extractions: Perform several extractions with an organic solvent to ensure complete removal of the product from the aqueous layer.

Data Summary

The following table summarizes typical reaction conditions and reported yields for the N-Boc protection of L-phenylalanine derivatives. While specific data for L-3,5-difluorophenylalanine is limited in publicly available literature, these examples provide a good baseline for optimization.

Amino Acid Base Solvent System Reaction Time Temperature Yield (%) Reference
L-PhenylalanineNaOHDioxane/Water16 hRoom Temp.92-94Organic Syntheses
L-Aspartic AcidTriethylamineAcetone/Water0.5-4 h0-40 °CHigh[1]
L-Glutamic AcidTriethylamineAcetone/Water0.5-4 h0-40 °CHigh[1]
4-Amino-L-phenylalanineNaHCO₃Dioxane/WaterOvernightRoom Temp.Not specified[2]
p-Iodo-L-phenylalanineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Key Experiment: N-Boc Protection of L-3,5-difluorophenylalanine

This protocol is a generalized procedure based on standard methods for the N-Boc protection of amino acids. Optimization may be required to achieve the highest possible yield.

Materials:

  • L-3,5-difluorophenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or 10% Citric acid solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve L-3,5-difluorophenylalanine (1.0 eq.) in a mixture of dioxane (or THF) and water (e.g., a 1:1 or 2:1 ratio).

  • Add the base (e.g., NaOH as a 1M aqueous solution or Et₃N, 2.0-2.5 eq.) to the solution and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq.) in a small amount of dioxane (or THF) and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl or 10% citric acid solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Visualizations

Experimental Workflow for N-Boc Protection

G Experimental Workflow for N-Boc Protection of L-3,5-difluorophenylalanine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product dissolve Dissolve L-3,5-difluorophenylalanine in Dioxane/Water add_base Add Base (e.g., NaOH) and stir to dissolve dissolve->add_base cool Cool to 0°C add_base->cool add_boc Add Boc Anhydride dropwise cool->add_boc react Stir at Room Temperature (12-24h) add_boc->react monitor Monitor by TLC react->monitor remove_solvent Remove Organic Solvent (in vacuo) monitor->remove_solvent acidify Acidify to pH 2-3 remove_solvent->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Crystallization or Column Chromatography evaporate->purify product This compound purify->product

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Pathway for Low Yield start Low Yield of This compound check_reaction Was the reaction monitored to completion? start->check_reaction check_pH Was the pH of the reaction mixture basic (9-10)? check_reaction->check_pH Yes solution_time Increase reaction time and/or temperature. check_reaction->solution_time No check_reagents Are the reagents (Boc Anhydride, Amino Acid) of high quality? check_pH->check_reagents Yes solution_pH Adjust pH with additional base. check_pH->solution_pH No check_workup Was an emulsion formed during extraction? check_reagents->check_workup Yes solution_reagents Use fresh/pure reagents. check_reagents->solution_reagents No solution_emulsion Add brine to break emulsion. Perform multiple extractions. check_workup->solution_emulsion Yes solution_incomplete Consider incomplete reaction. check_workup->solution_incomplete No

References

Technical Support Center: Purification of Peptides Containing 3,5-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the purification of synthetic peptides incorporating the unnatural amino acid 3,5-difluorophenylalanine (F₂Phe). While standard peptide purification protocols are a good starting point, the unique properties of F₂Phe can present specific challenges. This document offers troubleshooting advice and frequently asked questions to address these issues.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of F₂Phe-containing peptides, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the most common purification method.[1][2][3]

Question 1: Why am I seeing poor peak shape (e.g., tailing, fronting, or broadening) during RP-HPLC?

Answer: Poor peak shape is a common issue that can arise from several factors, especially when dealing with modified peptides.

  • Secondary Interactions: The electron-rich nature of the difluorinated phenyl ring can lead to unwanted secondary interactions with residual silanols on the silica-based stationary phase.

    • Solution: Ensure you are using a high-purity silica (B1680970) column.[4] Using a mobile phase with a sufficient concentration of an ion-pairing agent, like 0.1% trifluoroacetic acid (TFA), is crucial to minimize these interactions and achieve sharp peaks.[4]

  • Inappropriate Mobile Phase: The choice of organic solvent and ion-pairing agent can significantly impact peak shape.

    • Solution: While acetonitrile (B52724) is the most common organic solvent, methanol (B129727) can sometimes offer different selectivity and improve peak shape for hydrophobic peptides.[5] For highly basic peptides, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can improve retention and resolution.[6]

  • Column Overload: Injecting too much crude peptide can lead to peak distortion.

    • Solution: Reduce the sample load on the column. Consider performing a pre-purification step using flash chromatography to remove bulk impurities before the final RP-HPLC polishing step.[7]

Question 2: My F₂Phe-peptide co-elutes with impurities. How can I improve the resolution?

Answer: Co-elution occurs when the peptide and an impurity have very similar retention times. The increased hydrophobicity of F₂Phe compared to standard phenylalanine can cause it to elute later, potentially overlapping with other hydrophobic impurities.

  • Optimize the Gradient: A shallow gradient around the elution point of your target peptide can significantly enhance resolution.[4][8]

    • Solution: First, run a rapid "scouting" gradient (e.g., 5% to 95% acetonitrile in 10 minutes) to determine the approximate elution time. Then, run a much shallower gradient (e.g., 0.5-1% change per minute) around that time.[7]

  • Change the Stationary Phase: Not all reverse-phase columns are the same. The unique properties of F₂Phe may lead to better separation on different column chemistries.

    • Solution: If using a standard C18 column, consider switching to a C8 or a Phenyl-Hexyl phase. A C8 phase is less hydrophobic and may provide different selectivity.[5][9] A Phenyl-Hexyl phase can offer unique pi-pi interactions with the fluorinated ring, potentially resolving it from closely eluting impurities.

  • Adjust Mobile Phase pH: Altering the pH can change the ionization state of both the peptide and the impurities, which in turn affects their retention times.

    • Solution: While low-pH (e.g., using TFA) is standard, some peptides are better purified at a neutral or high pH, provided a pH-stable column is used.[10] This can be particularly effective if an impurity's charge state is more sensitive to pH changes than your target peptide.

Question 3: My peptide seems to be aggregating, leading to low yield and column clogging. What can I do?

Answer: Aggregation is a significant concern, especially for hydrophobic peptides, and the inclusion of F₂Phe can increase this tendency.[11][12] Aggregation can occur both in the sample vial and on the HPLC column.[9][12]

  • Improve Solubility in Sample Solvent: The initial solubility of your crude peptide is critical.

    • Solution: Dissolve the peptide in a strong, non-nucleophilic organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.[5][9] Be aware that DMSO itself can appear as a large peak at the beginning of the chromatogram.[5]

  • Use Additives: Certain additives can disrupt the intermolecular forces that lead to aggregation.

    • Solution: For offline sample treatment, small amounts of chaotropic agents like guanidinium (B1211019) chloride can be used, but must be removed before final formulation. During purification, adding organic co-solvents or osmolytes like glycerol (B35011) (5%) to the sample can help maintain solubility.[13][14]

  • Modify Chromatographic Conditions:

    • Solution: Lowering the peptide concentration during purification can prevent on-column aggregation.[13] Sometimes, running the purification at a slightly elevated temperature (e.g., 30-40°C) can improve solubility and reduce aggregation, though peptide stability must be considered.

Question 4: I'm experiencing low recovery of my peptide after purification. Where could it be going?

Answer: Low recovery can be due to irreversible adsorption onto the column or precipitation. Hydrophobic peptides are particularly susceptible to this.[9]

  • Irreversible Adsorption: The peptide may be sticking permanently to the stationary phase or column hardware.

    • Solution: Passivate the HPLC system and column, especially if working with low quantities of peptide. Consider using a less hydrophobic stationary phase (e.g., C4 or C8) which is often recommended for larger or more hydrophobic peptides.[9]

  • Precipitation: The peptide may be precipitating on the column when the organic content of the mobile phase is too low at the start of the gradient.

    • Solution: Ensure the peptide is fully soluble in the initial mobile phase conditions. You may need to start the gradient with a higher initial percentage of organic solvent (e.g., 10-20% acetonitrile instead of 5%). Always test the solubility of your peptide in the mobile phase mixture before injection.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3,5-difluorophenylalanine that I should consider during purification?

A1: The two fluorine atoms on the phenyl ring give F₂Phe distinct properties compared to natural phenylalanine:

  • Increased Hydrophobicity: The C-F bond is highly hydrophobic. This generally increases the retention time of the peptide in RP-HPLC compared to its non-fluorinated counterpart.[15]

  • Altered Electronic Properties: Fluorine is a highly electronegative atom, which withdraws electron density from the aromatic ring. This can alter non-covalent interactions (like pi-pi stacking) between the peptide and the stationary phase.

  • Potential for "Fluorophilicity": Some studies suggest that fluorinated compounds can have favorable interactions with other fluorinated molecules or phases, a property known as "fluorophilicity".[16] While less common in standard peptide HPLC, this property can be exploited with specialized fluorous columns if separation is particularly challenging.[16]

Q2: Which RP-HPLC column is the best choice to start with?

A2: A high-purity, end-capped C18 silica column is the standard and most versatile choice for peptide purification and should be your starting point.[3][4] These columns provide excellent hydrophobic retention for a wide range of peptides.[4] If you encounter issues with resolution or recovery, you can then explore alternative stationary phases.

Q3: How do I confirm the purity and identity of my final F₂Phe-peptide?

A3: A combination of analytical techniques is essential:

  • Analytical RP-HPLC: Use a shallow gradient to get a high-resolution chromatogram. Purity is typically assessed by integrating the area of the main peak relative to the total area of all peaks at a specific wavelength (usually 214-220 nm).[1]

  • Mass Spectrometry (MS): This is crucial to confirm the identity of the peptide. The observed molecular weight should match the calculated theoretical mass of the F₂Phe-containing peptide.[16]

  • ¹⁹F NMR: If your peptide contains a single F₂Phe residue and you have sufficient material, ¹⁹F NMR spectroscopy can provide an unambiguous confirmation of the fluorine atoms' presence.[16]

Data Presentation

Table 1: Comparison of Common RP-HPLC Stationary Phases for F₂Phe-Peptide Purification

Stationary PhasePrimary InteractionRecommended Use CasePotential Advantages for F₂Phe-Peptides
C18 (Octadecyl) HydrophobicGeneral purpose, first choice for most peptides.[3][4]High retention, good for resolving less hydrophobic impurities.
C8 (Octyl) HydrophobicFor more hydrophobic or larger peptides that retain too strongly on C18.[5]May improve peak shape and recovery for aggregation-prone peptides.
C4 (Butyl) HydrophobicPrimarily for large, very hydrophobic peptides and proteins.[4][9]Can prevent irreversible adsorption and improve recovery.
Phenyl-Hexyl Hydrophobic & Pi-PiPeptides containing aromatic residues.Offers alternative selectivity through pi-pi interactions with the fluorinated ring, potentially resolving difficult impurities.[5][9]

Table 2: Common Mobile Phase Modifiers in RP-HPLC

ModifierTypical ConcentrationFunctionComments
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent, acidifier. Sharpens peaks by suppressing silanol (B1196071) interactions.[4]Standard choice. Volatile, making it easy to remove by lyophilization.[6]
Formic Acid (FA) 0.1%Ion-pairing agent, acidifier.Less aggressive ion-pairing than TFA, can be beneficial for MS compatibility. May result in broader peaks.
Heptafluorobutyric Acid (HFBA) 0.01 - 0.05%Stronger ion-pairing agent.Increases retention of basic peptides. Can be difficult to remove from the final product.[6]
Ammonium Acetate / Bicarbonate 10 - 20 mMBuffering agent.Used for purifications at neutral or near-neutral pH. Requires a pH-stable column.

Experimental Protocols

General Protocol for RP-HPLC Purification of an F₂Phe-Containing Peptide

This protocol provides a starting point for method development.

  • Sample Preparation: a. Weigh the crude, lyophilized peptide. b. Dissolve the peptide in a minimal volume of a suitable solvent. Start with Mobile Phase A (see below). If solubility is poor, try DMSO, then dilute with Mobile Phase A to a final concentration of 1-5 mg/mL. c. Centrifuge the sample at high speed (>10,000 x g) for 5 minutes to pellet any insoluble material. d. Carefully transfer the supernatant to an appropriate HPLC vial.

  • Chromatography Conditions:

    • System: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: C18, 5-10 µm particle size, ≥100 Å pore size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: Determined by column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: 214 nm or 220 nm.

  • Column Equilibration & Elution: a. Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes. b. Inject the prepared sample onto the column. c. Scouting Run: Perform a fast linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the target peptide. d. Purification Run: Based on the scouting run, design a shallow gradient for optimal separation. For example, if the peptide eluted at 40% B in the scouting run, a gradient of 30% to 50% B over 40 minutes would be a good starting point.[8] e. Fraction Collection: Collect fractions (e.g., 1-2 mL) throughout the elution of the target peak.

  • Post-Purification Analysis: a. Analyze all collected fractions using analytical RP-HPLC to determine their purity. b. Pool the fractions that meet the desired purity level (>95% is common for biological studies). c. Confirm the identity of the purified peptide using Mass Spectrometry. d. Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a dry powder.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product Crude Crude F₂Phe-Peptide (Lyophilized Powder) Dissolve Dissolve in appropriate solvent (e.g., H₂O/ACN or DMSO) Crude->Dissolve Clarify Centrifuge to remove insoluble matter Dissolve->Clarify Scout Scouting Run (Fast Gradient RP-HPLC) Clarify->Scout Optimize Optimize Gradient (Shallow Gradient) Scout->Optimize Purify Preparative RP-HPLC (Fraction Collection) Optimize->Purify Analyze Analyze Fractions (Analytical HPLC) Purify->Analyze Pool Pool Pure Fractions Analyze->Pool Confirm Confirm Identity (Mass Spec) Pool->Confirm Lyophilize Lyophilize Confirm->Lyophilize Final Pure F₂Phe-Peptide Lyophilize->Final

Caption: Workflow for the purification and analysis of F₂Phe-containing peptides.

Troubleshooting_Logic cluster_peak Poor Peak Shape cluster_res Low Resolution cluster_yield Low Yield / Aggregation Start Purification Problem? P1 Increase TFA concentration or use high-purity column Start->P1 Tailing/ Fronting R1 Optimize gradient (make it shallower) Start->R1 Co-Elution Y1 Improve sample solubility (use DMSO) Start->Y1 Clogging/ No Recovery P2 Try different solvent (e.g., Methanol) P1->P2 P3 Reduce sample load P2->P3 R2 Change stationary phase (C8 or Phenyl) R1->R2 R3 Modify mobile phase pH R2->R3 Y2 Use less hydrophobic column (C4 or C8) Y1->Y2 Y3 Lower peptide concentration Y2->Y3

Caption: Troubleshooting logic for common F₂Phe-peptide purification issues.

References

identifying impurities in commercial N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N-Boc-L-3,5-difluorophenylalanine. Our goal is to help you identify and address potential impurities in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the purity of commercial this compound.

FAQs

Q1: What are the most common types of impurities I might encounter in commercial this compound?

A1: Commercial this compound is generally of high purity (often ≥99% by HPLC). However, trace amounts of impurities can be present. These can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route used to manufacture the compound.

    • Positional Isomers: Depending on the fluorination method, isomers such as N-Boc-L-2,5-difluorophenylalanine or N-Boc-L-3,4-difluorophenylalanine could be present.

    • Starting Material Residues: Incomplete reaction could lead to residual L-3,5-difluorophenylalanine.

    • Reagent-Related Impurities: Trace amounts of reagents used in the Boc-protection step, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), or its byproducts may remain.

  • Stereoisomers:

    • Enantiomeric Impurity: The presence of the D-enantiomer, N-Boc-D-3,5-difluorophenylalanine, is a critical purity parameter.

  • Degradation Products:

    • Deprotected Amino Acid: Over time or due to improper storage conditions, the Boc group can be partially cleaved, resulting in the formation of L-3,5-difluorophenylalanine.

Q2: My HPLC analysis shows an unexpected peak. How can I begin to identify it?

A2: An unexpected peak in your HPLC chromatogram warrants further investigation. Here is a systematic approach to start the identification process:

  • Review the Synthesis: If possible, obtain information about the synthetic route of the commercial batch. This can provide clues about potential side-products and isomers.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity can help determine its molecular weight.

  • Tandem MS (MS/MS): Fragmenting the impurity ion in the mass spectrometer can provide structural information. For instance, a loss of 56 Da often corresponds to the loss of isobutylene (B52900) from the Boc group.[1][2]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help determine the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated or is present in a sufficient quantity, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for definitive structure elucidation.

Q3: How can I check for the presence of the D-enantiomer in my L-amino acid derivative?

A3: The presence of the D-enantiomer is best determined using chiral chromatography. A specific chiral HPLC method is required to separate the L- and D-enantiomers. These methods typically use a chiral stationary phase (CSP).[3][4][5]

Troubleshooting Common Analytical Issues

Observed Issue Potential Cause Recommended Action
Broad or Tailing Peaks in HPLC Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize mobile phase pH. Use a new column of the same type. Reduce the sample concentration.
In-source Fragmentation in LC-MS (Loss of Boc group) High fragmentor/cone voltage; Presence of acid in the mobile phase.Reduce the fragmentor/cone voltage. Replace trifluoroacetic acid (TFA) with formic acid in the mobile phase if possible, or use a softer ionization technique like ESI.[6]
Multiple Peaks Detected by ¹⁹F NMR Presence of positional isomers of the difluorophenyl ring.Compare the observed chemical shifts and coupling constants with known data for different difluorophenylalanine isomers.
Peak corresponding to unprotected amino acid Sample degradation or incomplete Boc-protection during synthesis.Confirm identity by comparing retention time with a standard of L-3,5-difluorophenylalanine. Ensure proper storage of the material at recommended temperatures (typically 0-8 °C).

Experimental Protocols

Below are representative methodologies for the analysis of this compound. Note: These are starting points and may require optimization for your specific instrumentation and sample.

1. Purity Determination by Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

2. Chiral Purity Analysis by Chiral HPLC

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral stationary phase column suitable for amino acid derivatives (e.g., a macrocyclic glycopeptide-based CSP).[4]

  • Mobile Phase: Isocratic mixture of hexane (B92381) and ethanol (B145695) with a small percentage of a modifier like trifluoroacetic acid (consult column manufacturer's guidelines).

  • Flow Rate: As recommended by the column manufacturer.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

3. Impurity Identification by LC-MS

  • LC Conditions: Use the RP-HPLC method described above.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 500.

  • Fragmentor Voltage: Start with a low setting (e.g., 70 V) to minimize in-source fragmentation and a higher setting (e.g., 150 V) to induce fragmentation for structural clues.

  • Data Analysis: Look for the molecular ion [M+H]⁺ (expected m/z for C₁₄H₁₇F₂NO₄ is ~302.12). Common fragments include the loss of the Boc group ([M+H-100]⁺) or the loss of isobutylene ([M+H-56]⁺).[1][2][7]

4. Structural Analysis by NMR Spectroscopy

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton signals of the molecule.

    • ¹³C NMR: To observe the carbon signals.

    • ¹⁹F NMR: This is particularly useful for identifying impurities with different fluorine environments (e.g., positional isomers). The two fluorine atoms in the 3,5-position should give a single signal (or a narrow multiplet) due to chemical equivalence. Positional isomers would exhibit different chemical shifts and coupling patterns.

Data Presentation

Table 1: Common Impurities and their Expected Mass Spectrometric Data

Potential Impurity Molecular Formula Expected [M+H]⁺ (m/z) Key MS/MS Fragments
This compound C₁₄H₁₇F₂NO₄302.12246.1 (loss of C₄H₈), 202.1 (loss of Boc)
L-3,5-difluorophenylalanine C₉H₁₀F₂NO₂202.07-
N-Boc-D-3,5-difluorophenylalanine C₁₄H₁₇F₂NO₄302.12246.1 (loss of C₄H₈), 202.1 (loss of Boc)
Positional Isomer (e.g., N-Boc-L-2,5-difluorophenylalanine) C₁₄H₁₇F₂NO₄302.12246.1 (loss of C₄H₈), 202.1 (loss of Boc)
Di-tert-butyl dicarbonate ((Boc)₂O) C₁₀H₁₈O₅Not typically observed as [M+H]⁺-

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Investigation Start Commercial this compound HPLC_Purity RP-HPLC Purity Check Start->HPLC_Purity Purity_Check Purity ≥ 99%? HPLC_Purity->Purity_Check LC_MS LC-MS Analysis Purity_Check->LC_MS No Chiral_HPLC Chiral HPLC for Enantiomeric Purity Purity_Check->Chiral_HPLC Yes, but chiral purity is a concern End Material Suitable for Use Purity_Check->End Yes HRMS High-Resolution MS (HRMS) for Elemental Composition LC_MS->HRMS MS_MS Tandem MS (MS/MS) for Fragmentation LC_MS->MS_MS Identify Identify Impurity HRMS->Identify MS_MS->Identify Chiral_HPLC->Identify NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure NMR->Identify

Caption: Workflow for the identification of impurities in commercial this compound.

Analytical_Techniques cluster_techniques Analytical Techniques cluster_info Information Obtained Main This compound Sample Initial Assessment HPLC RP-HPLC Purity (%) Number of Impurities Main:f1->HPLC:w LCMS LC-MS Molecular Weight Fragmentation Pattern Main:f1->LCMS:w Chiral Chiral HPLC % L-Isomer % D-Isomer Main:f1->Chiral:w NMR NMR ¹H Spectrum ¹⁹F Spectrum Main:f1->NMR:w PurityInfo Overall Purity HPLC:purity->PurityInfo MWInfo Impurity Mass LCMS:mw->MWInfo StereoInfo Enantiomeric Ratio Chiral:d_isomer->StereoInfo StructureInfo Structural Confirmation & Isomer Identification NMR:f19_nmr->StructureInfo

Caption: Relationship between analytical techniques and the information obtained for impurity profiling.

References

Technical Support Center: Large-Scale Synthesis of N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of N-Boc-L-3,5-difluorophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful and scalable production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at an industrial scale.

Problem Potential Cause Recommended Solution
Low Yield in Asymmetric Synthesis Inefficient catalyst activity or inhibition.- Ensure catalyst is not poisoned by impurities in starting materials or solvents.- Optimize catalyst loading and reaction temperature.- Consider a different asymmetric method if yields remain low (e.g., enzymatic resolution).
Incomplete reaction.- Monitor reaction progress by HPLC.- Extend reaction time or increase temperature if safe and appropriate.- Ensure efficient mixing, especially in heterogeneous reactions.
Incomplete Boc-Protection Reaction Insufficient Boc-anhydride or base.- Use a slight excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O).- Ensure stoichiometric amount of base is used to neutralize the amino acid and facilitate the reaction.
pH of the reaction mixture is not optimal.- Maintain the pH of the reaction mixture in the recommended range (typically 8.5-9.5) by controlled addition of base.
Formation of Oily Product Instead of Solid The product has a low melting point or is amorphous.- This is a known issue with some Boc-protected amino acids. Induce crystallization by seeding with a small amount of crystalline product.[1]
Presence of solvent residues or impurities.- Ensure complete removal of reaction solvents under reduced pressure.- Purify the crude product to remove impurities that may inhibit crystallization.
Difficulty in Isolating Crystalline Product Product is soluble in the work-up solvent.- After acidification of the aqueous layer, extract with a suitable organic solvent like ethyl acetate (B1210297) multiple times to ensure complete recovery.
Slow crystallization kinetics.- After adding seed crystals to the oily product, allow sufficient time for solidification (can take several hours).[1]- Gently agitate or stir the mixture to promote crystal growth.
High Levels of Impurities in Final Product Presence of the D-enantiomer.- Optimize the asymmetric synthesis step to improve enantioselectivity.- Consider chiral HPLC or enzymatic resolution for purification, although this can be costly at scale.
Unreacted L-3,5-difluorophenylalanine.- Ensure complete Boc-protection by monitoring the reaction with TLC or HPLC.- Unreacted amino acid can be removed by adjusting the pH during workup.
Di-Boc protected byproduct.- Avoid large excess of Boc₂O.- Control reaction temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring high enantiopurity in the large-scale synthesis of L-3,5-difluorophenylalanine?

A1: The most critical step is the asymmetric synthesis of the L-amino acid itself. At a large scale, enzymatic methods using Phenylalanine Ammonia (B1221849) Lyases (PALs) or catalytic asymmetric hydrogenation of a suitable precursor are often employed due to their high stereoselectivity and efficiency.[2] Careful control of reaction parameters such as temperature, pressure (for hydrogenation), pH, and catalyst loading is essential to maximize the enantiomeric excess (e.e.).

Q2: My this compound product is a persistent oil after solvent removal. How can I induce crystallization?

A2: The formation of an oily product is a common challenge with Boc-protected amino acids. A proven method for inducing crystallization on a large scale is to add seed crystals (around 0.5-1.0 wt%) of pure, solid this compound to the oil.[1] After seeding, the mixture should be allowed to stand at room temperature, potentially for several hours, until it completely solidifies. This process can be followed by "pulping" in a weak polar solvent like n-hexane or diethyl ether to break up the solid mass and facilitate filtration.[1]

Q3: What are the common byproducts to look out for during the Boc-protection step?

A3: Common byproducts include unreacted L-3,5-difluorophenylalanine, the di-Boc protected amino acid, and tert-butanol (B103910) from the decomposition of di-tert-butyl dicarbonate. Monitoring the reaction by HPLC is crucial to ensure complete consumption of the starting amino acid and to minimize the formation of the di-Boc byproduct by using only a slight excess of the Boc anhydride.

Q4: How can I best purify the final this compound product at a large scale?

A4: For large-scale purification, crystallization is the most economical and efficient method. After obtaining a solid product (refer to Q2), a recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed to achieve high purity. The choice of solvent will depend on the solubility profile of the product and its impurities.

Q5: What are the safety considerations for the large-scale synthesis of this compound?

A5: Safety is paramount in any large-scale synthesis. Key considerations include:

  • Handling of Reagents: Di-tert-butyl dicarbonate can be volatile and an irritant. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Hydrogenation: If using catalytic hydrogenation for the asymmetric synthesis, specialized high-pressure reactors and appropriate safety protocols for handling hydrogen gas are required.

  • Solvent Handling: Large volumes of flammable organic solvents are often used. Ensure all equipment is properly grounded and that operations are conducted in a well-ventilated area away from ignition sources.

Experimental Protocols

Protocol 1: Large-Scale Asymmetric Synthesis of L-3,5-difluorophenylalanine via Enzymatic Amination

This protocol is based on the use of Phenylalanine Ammonia Lyase (PAL) for the asymmetric amination of 3,5-difluoro-cinnamic acid.

  • Reaction Setup: In a suitable temperature-controlled reactor, prepare a solution of 3,5-difluoro-cinnamic acid in an appropriate buffer (e.g., 5 M NH₄OH, pH 10).

  • Enzyme Addition: Add the Phenylalanine Ammonia Lyase (PAL) enzyme to the reaction mixture. The enzyme loading should be optimized for the specific activity of the enzyme batch.

  • Reaction Conditions: Maintain the reaction temperature at 30°C with constant agitation for 24 hours.[2]

  • Reaction Monitoring: Monitor the conversion of the starting material to L-3,5-difluorophenylalanine by HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by acidifying the mixture with an appropriate acid (e.g., H₂SO₄) to a low pH.

  • Isolation: The product, L-3,5-difluorophenylalanine, can be isolated by crystallization or other suitable purification methods.

Protocol 2: Large-Scale N-Boc Protection of L-3,5-difluorophenylalanine

This protocol is adapted from a standard procedure for Boc-protection of amino acids.[3]

  • Dissolution: In a large reactor, dissolve L-3,5-difluorophenylalanine in a mixture of an organic solvent (e.g., dioxane or THF) and water.

  • Basification: Add a suitable base (e.g., sodium hydroxide (B78521) or triethylamine) to adjust the pH of the solution to 8.5-9.5.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents) to the reaction mixture while maintaining the temperature and pH.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC (typically several hours).

  • Work-up:

    • Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove unreacted Boc₂O and byproducts.

    • Carefully acidify the aqueous layer with a mild acid (e.g., citric acid or KHSO₄ solution) to a pH of ~3.

    • Extract the product into an organic solvent such as ethyl acetate.

  • Isolation:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound, which may be an oil.

Protocol 3: Crystallization of Oily this compound

This protocol is based on a patented method for crystallizing oily Boc-amino acids.[1]

  • Seeding: To the oily product from Protocol 2, add 0.5-1.0% by weight of crystalline this compound as seed crystals.

  • Solidification: Allow the mixture to stand at room temperature without disturbance for an extended period (e.g., 18-27 hours) until the entire mass solidifies.[1]

  • Pulping: Add a weak polar solvent, such as n-hexane or diethyl ether (approximately 10 times the volume/weight of the product), to the solidified mass.[1]

  • Slurrying: Stir the mixture at room temperature for 1-2 hours to form a slurry.

  • Filtration and Drying: Filter the solid product, wash with a small amount of the cold pulping solvent, and dry under reduced pressure at a moderate temperature (e.g., 60°C) to a constant weight.[1]

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_protection N-Boc Protection cluster_purification Purification start 3,5-Difluoro-cinnamic acid enzymatic Enzymatic Amination (PAL Enzyme) start->enzymatic amino_acid L-3,5-difluorophenylalanine enzymatic->amino_acid protection Boc Protection Reaction amino_acid->protection boc_reagent Boc₂O, Base boc_reagent->protection crude_product Crude Oily Product protection->crude_product seeding Seeding & Solidification crude_product->seeding pulping Pulping in Weak Polar Solvent seeding->pulping filtration Filtration & Drying pulping->filtration final_product This compound filtration->final_product

Caption: Overall workflow for the large-scale synthesis of this compound.

troubleshooting_logic start Product is an Oil After Solvent Removal check_impurities Analyze for Impurities (HPLC) start->check_impurities purify Purify Crude Oil check_impurities->purify Impurities Present seed Add Seed Crystals check_impurities->seed No Significant Impurities purify->seed wait Allow Time for Solidification seed->wait solid Solid Product Obtained wait->solid

Caption: Troubleshooting logic for obtaining a solid product from an oily intermediate.

References

optimizing reaction conditions for N-Boc-L-3,5-difluorophenylalanine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal incorporation of N-Boc-L-3,5-difluorophenylalanine. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this unique amino acid derivative in solid-phase peptide synthesis (SPPS).

The 3,5-difluoro substitution on the phenyl ring introduces electronic effects that can influence reactivity, making it a moderately challenging residue to couple efficiently. This guide offers strategies to overcome these challenges and ensure high-yield peptide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation of this compound.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Question: My Kaiser test is positive (blue/purple beads) after the coupling step for this compound, indicating free amines. What should I do?

  • Answer: A positive Kaiser test signifies incomplete acylation of the resin's free amino groups. The electron-withdrawing nature of the fluorine atoms can slightly deactivate the carboxyl group of the amino acid, slowing down the reaction.

    • Immediate Action: Perform a "double coupling." Re-subject the resin to the same coupling conditions a second time before proceeding to the next deprotection step. This can significantly improve the yield.[1]

    • Optimization: If double coupling is insufficient, consider switching to a more potent coupling reagent. For sterically hindered or electron-deficient amino acids, aminium/uronium or phosphonium-based reagents are highly recommended over standard carbodiimides like DCC/DIC.[2]

    • Further Steps: Increase the equivalents of the amino acid and coupling reagent (from 3-5 to 5-10 equivalents) and extend the reaction time (e.g., from 1-2 hours to 4 hours).[1]

Issue 2: Low Overall Yield of the Final Peptide

  • Question: After cleavage and purification, the final yield of my peptide containing 3,5-difluorophenylalanine is lower than expected. What could be the cause?

  • Answer: Low final yield can be a cumulative effect of incomplete couplings at each step.

    • Primary Check: Review the monitoring tests (e.g., Kaiser test) for each coupling cycle. Incomplete coupling of the fluorinated residue is a likely culprit.

    • Recommendation: For future syntheses, incorporate the optimized conditions identified in "Issue 1." Additionally, consider using a capping step. After the coupling of this compound, treat the resin with a solution of acetic anhydride (B1165640) to permanently block any unreacted amino groups. This prevents the formation of deletion sequences.

    • Solvent Choice: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for sequences prone to aggregation, which can hinder reaction kinetics.[1]

Issue 3: Appearance of Deletion Sequences in Mass Spectrometry

  • Question: My mass spectrometry results show a significant peak corresponding to the peptide sequence missing the 3,5-difluorophenylalanine residue. How can I prevent this?

  • Answer: This is a direct confirmation of coupling failure at the 3,5-difluorophenylalanine incorporation step.

    • Solution: Employ a more robust coupling strategy from the outset. Using a highly efficient coupling reagent like HATU or COMU is crucial.[3][4][5] These reagents form highly reactive esters that can overcome the slight deactivation of the carboxyl group.[2][5] Pre-activation of the amino acid with the coupling reagent for a few minutes before adding it to the resin can also enhance efficiency.

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagents are best suited for this compound?

    • A1: For challenging amino acids, including those with electron-withdrawing groups, high-potency in-situ activating reagents are recommended. Reagents that form highly reactive OAt (e.g., HATU) or Oxyma (e.g., COMU) esters are preferred over those that form OBt esters (e.g., HBTU, PyBOP).[2][5] COMU has the added benefits of better solubility and a superior safety profile compared to HOBt/HOAt-based reagents.[3][4]

  • Q2: Can I use standard DIC/HOBt coupling for this amino acid?

    • A2: While it may work, it is not the recommended starting point. Standard carbodiimide (B86325) reagents are often less efficient for difficult couplings.[2] If you encounter incomplete reactions with DIC/HOBt, you should immediately switch to a more powerful aminium/uronium or phosphonium-based reagent.

  • Q3: What reaction temperature should I use?

    • A3: Most coupling reactions are performed at room temperature. If coupling remains sluggish even with optimized reagents, the temperature can be carefully increased (e.g., to 40-50°C).[1] However, be aware that elevated temperatures can increase the risk of side reactions like racemization.[2]

  • Q4: How does the Boc protecting group strategy affect this incorporation?

    • A4: The Boc/Bzl strategy involves repeated treatments with trifluoroacetic acid (TFA) for deprotection.[6][7] The N-Boc protecting group itself is standard. The key challenge with this compound is the coupling step, not the deprotection step. Ensure complete neutralization after TFA treatment before proceeding with the coupling.

Data Presentation: Coupling Reagent Comparison

The following tables summarize recommended coupling reagents and starting conditions for the incorporation of this compound.

Table 1: Comparison of Recommended Coupling Reagents

Reagent ClassReagent NameActivating AdditiveRelative ReactivityKey Advantages
Aminium/Uronium HATU HOAtVery HighConsidered one of the most efficient reagents, especially for difficult couplings.[5]
Aminium/Uronium HBTU/TBTU HOBtHighGood general-purpose reagents, widely used and cost-effective.[3]
Aminium/Uronium COMU OxymaPureVery HighExcellent efficiency comparable to HATU, with a better safety profile (non-explosive).[3][4]
Phosphonium PyBOP HOBtHighGood for routine synthesis; does not cause guanidinylation side reactions.[5]
Phosphonium PyAOP HOAtVery HighHighly efficient reagent, similar in reactivity to HATU.[5]
Carbodiimide DIC HOBt/OxymaPureMediumStandard, cost-effective reagent, but often inefficient for challenging couplings.[2]

Table 2: Recommended Starting Conditions for Difficult Couplings

ParameterRecommended ConditionRationale
Amino Acid (AA) 3 - 5 equivalentsEnsures the reaction is driven towards completion.
Coupling Reagent 2.9 - 4.9 equivalentsSlight excess relative to the amino acid for efficient activation.
Base (e.g., DIPEA) 6 - 10 equivalentsA tertiary base is required for the activation step with aminium/phosphonium reagents.[3]
Solvent DMF or NMPNMP can be superior for sequences prone to aggregation.[1]
Reaction Time 2 - 4 hoursExtended time allows for the completion of slower reactions.
Temperature Room TemperatureA safe starting point to minimize side reactions.
Monitoring Kaiser TestEssential to confirm the completion of the coupling reaction.[8]

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for this compound Incorporation

This protocol assumes a manual solid-phase synthesis on a 0.1 mmol scale using a standard resin like MBHA.

  • Resin Preparation: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 25% TFA in DCM for 1 minute.

    • Drain and treat again with 25% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x) and Isopropanol (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Treat the resin with 10% DIPEA in DMF for 2-5 minutes (2x).

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (The Critical Step):

    • Pre-activation: In a separate vessel, dissolve this compound (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF. Allow the solution to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin.

    • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (beads are colorless/yellow), proceed to washing. Wash the resin with DMF (5x) and DCM (3x).

    • If the test is positive (beads are blue), filter the resin and repeat step 4 (double coupling).

  • Cycle Repetition: Repeat steps 2-5 for the next amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., HF or TFMSA for MBHA resin).

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring

  • Sample Preparation: Place a few resin beads (1-2 mg) into a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • Solution A: 5g Ninhydrin in 100 mL ethanol.

    • Solution B: 80g Phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Visualizations

Below are diagrams illustrating key workflows and relationships in the peptide synthesis process.

SPPS_Workflow Start Start: Swollen Resin (Free Amine) Deprotection Step 1: Nα-Boc Deprotection (e.g., 25% TFA in DCM) Start->Deprotection Wash_Neutralize Step 2: Wash & Neutralize (DCM, DMF, DIPEA) Deprotection->Wash_Neutralize Coupling Step 3: Couple Amino Acid (AA, Coupling Reagent, Base in DMF) Wash_Neutralize->Coupling Monitoring Step 4: Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Test Positive (Double Couple) Wash_Final Step 5: Final Wash (DMF, DCM) Monitoring->Wash_Final Test Negative Next_Cycle Next Amino Acid Cycle Wash_Final->Next_Cycle End End: Final Cleavage & Purification Wash_Final->End Final Residue Next_Cycle->Deprotection

Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Problem Problem: Positive Kaiser Test (Incomplete Coupling) Action1 Immediate Action: Perform Double Coupling Problem->Action1 Check1 Still Positive? Action1->Check1 Action2 Optimize for Future: Switch to Potent Reagent (e.g., HATU, COMU) Check1->Action2 Yes Success Success: Proceed to Next Cycle Check1->Success No Action3 Optimize for Future: Increase Equivalents & Time Action2->Action3 Action4 Consider: Add Capping Step (Acetic Anhydride) Action3->Action4

Caption: Decision-making workflow for troubleshooting an incomplete coupling reaction.

References

Technical Support Center: Characterization of Peptides Containing N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating N-Boc-L-3,5-difluorophenylalanine. The guidance provided herein focuses on the key analytical techniques for peptide characterization.

Section 1: High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 3,5-difluorophenylalanine showing poor peak shape and tailing in reverse-phase HPLC?

A1: Poor peak shape and tailing are common issues when analyzing hydrophobic peptides. The 3,5-difluorophenylalanine residue significantly increases the hydrophobicity of the peptide. Several factors can contribute to this issue:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, leading to peak tailing.

  • Inappropriate Mobile Phase: The choice of organic modifier and ion-pairing agent is crucial for achieving good peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[1]

Q2: How can I improve the resolution between my target peptide and closely related impurities?

A2: Improving resolution requires optimizing the separation conditions. Key strategies include:

  • Gradient Optimization: Employing a shallower gradient increases the interaction time between the peptides and the stationary phase, which can enhance the separation of closely related species.[2][3]

  • Column Temperature: Adjusting the column temperature can alter selectivity and improve peak sharpness. Screening a range of temperatures (e.g., 30°C to 60°C) is recommended.[4]

  • Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider using a different stationary phase, such as a C8, phenyl-hexyl, or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and fluorinated compounds.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. Strong secondary interactions with the column. 2. Sample solvent is too strong. 3. Column degradation.1. Use a mobile phase with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[5] Consider a column with end-capping or a different stationary phase. 2. Dissolve the sample in a solvent weaker than the initial mobile phase.[1] 3. Flush the column with a strong solvent or replace it if necessary.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate mobile phase composition. 3. Column is not efficient.1. Decrease the gradient slope (e.g., from 2%/min to 0.5%/min).[3] 2. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or ion-pairing agents. 3. Use a column with smaller particle size or a longer column.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump.1. Ensure accurate and consistent preparation of mobile phases. Use a mobile phase blender if available.[1] 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phases and prime the pump.[6]
Experimental Protocol: Reverse-Phase HPLC Method Development

A general protocol for developing an analytical HPLC method for a peptide containing 3,5-difluorophenylalanine is provided below.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. For hydrophobic peptides, dissolving in a small amount of organic solvent like DMSO or DMF before diluting with the mobile phase may be necessary.[7]

2. HPLC System and Column:

  • HPLC System: A standard analytical HPLC system with a UV detector.
  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
  • Detection Wavelength: 214 nm and 280 nm.

3. Initial Scouting Gradient:

  • Flow Rate: 1.0 mL/min.
  • Gradient: 5% to 95% B over 20 minutes.[5]
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.

4. Gradient Optimization:

  • Based on the retention time of the main peak in the scouting run, a more focused gradient can be developed to improve resolution. For example, if the peptide elutes at 40% B, a shallower gradient from 30% to 50% B over 20 minutes can be applied.[3]

Section 2: Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: I am not able to detect my fluorinated peptide in the mass spectrometer. What could be the issue?

A1: Several factors can lead to a lack of signal in mass spectrometry:

  • Ion Suppression: Salts, detergents, or other contaminants in the sample can interfere with the ionization process.[8]

  • Sample Preparation: The peptide may not be properly desalted or may have precipitated out of solution.

  • Instrument Settings: The mass range, ionization source parameters, and detector settings may not be optimized for your peptide.

  • Low Concentration: The concentration of the peptide may be below the detection limit of the instrument.

Q2: How does the presence of 3,5-difluorophenylalanine affect the fragmentation pattern in MS/MS?

A2: The fragmentation of peptides containing phenylalanine is known to be influenced by the benzyl (B1604629) side chain.[4][9] While specific data for 3,5-difluorophenylalanine is limited, the electron-withdrawing fluorine atoms can influence the stability of fragment ions. Expect to see common b- and y-type ions, but the relative intensities may differ from the non-fluorinated analogue. The difluorobenzyl group itself may also be a characteristic neutral loss.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
No or Low Signal 1. Ion suppression from contaminants (salts, TFA). 2. Poor ionization efficiency. 3. Incorrect instrument settings.1. Perform sample cleanup using ZipTips or offline HPLC.[8] 2. Optimize ionization source parameters (e.g., spray voltage, gas flow). Try a different ionization method (e.g., MALDI if using ESI). 3. Ensure the mass range is set correctly and the detector is functioning properly.
Complex/Uninterpretable Spectra 1. Presence of multiple adducts (e.g., Na+, K+). 2. In-source fragmentation. 3. Sample degradation.1. Use high-purity solvents and minimize contact with glass. 2. Reduce the energy in the ion source (e.g., lower cone voltage). 3. Ensure proper sample handling and storage.
Poor Fragmentation in MS/MS 1. Insufficient collision energy. 2. Precursor ion is not stable. 3. Peptide sequence is resistant to fragmentation.1. Optimize the collision energy for the specific peptide. 2. Select a different charge state for fragmentation. 3. Try a different fragmentation method if available (e.g., ETD, HCD).[10]
Experimental Protocol: MALDI-TOF MS Analysis

This protocol provides a general procedure for the analysis of a purified peptide containing 3,5-difluorophenylalanine by MALDI-TOF MS.

1. Materials:

  • Purified peptide sample (0.1 - 1 mg/mL in a suitable solvent).
  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice for peptides. Prepare a saturated solution in 50% acetonitrile / 0.1% TFA.[8]
  • MALDI target plate.
  • Pipettes and tips.

2. Sample-Matrix Co-crystallization:

  • Dried Droplet Method:
  • Spot 0.5 µL of the peptide solution onto the MALDI target plate.
  • Immediately add 0.5 µL of the matrix solution to the same spot.
  • Allow the mixture to air dry completely at room temperature.[8]

3. Data Acquisition:

  • Load the target plate into the MALDI-TOF mass spectrometer.
  • Acquire spectra in positive ion reflectron mode.
  • Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of your peptide.
  • For MS/MS analysis, select the parent ion of interest and perform fragmentation.

Section 3: 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: Why is 19F NMR a useful technique for studying my peptide with 3,5-difluorophenylalanine?

A1: 19F NMR is a powerful tool for studying fluorinated molecules for several reasons:

  • High Sensitivity: The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR.

  • No Background Signal: Fluorine is virtually absent in biological systems, so there are no endogenous background signals to interfere with the measurement.

  • Sensitive to Environment: The 19F chemical shift is very sensitive to the local chemical environment, making it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.[11]

Q2: My 19F NMR spectrum shows multiple peaks, but my peptide should only have one 3,5-difluorophenylalanine residue. What could be the cause?

A2: The observation of multiple 19F signals from a single fluorinated residue can be due to:

  • Conformational Heterogeneity: The peptide may exist in multiple stable conformations on the NMR timescale, each giving rise to a distinct 19F signal.[11]

  • Oligomerization: If the peptide forms dimers or higher-order oligomers, different fluorine environments can lead to multiple peaks.

  • Sample Impurities: The presence of fluorinated impurities in the sample will also result in additional peaks in the spectrum.

  • Degradation: The peptide may have degraded, leading to different chemical species.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Broad 19F NMR Signal 1. Peptide aggregation. 2. Intermediate exchange between different conformations. 3. Presence of paramagnetic species.1. Lower the peptide concentration. Change buffer conditions (pH, salt concentration). 2. Acquire spectra at different temperatures to see if the peaks sharpen. 3. Use a chelating agent like EDTA if metal contamination is suspected.
Low Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans. 3. Incorrect probe tuning.1. Increase the peptide concentration if possible. 2. Increase the number of scans acquired. 3. Ensure the NMR probe is properly tuned to the 19F frequency.
Unexpected Chemical Shifts 1. Incorrect referencing. 2. Solvent effects. 3. Conformational changes.1. Use an internal or external reference standard (e.g., trifluoroacetic acid).[12] 2. Be aware that the solvent can influence the chemical shift. 3. This may be real data reflecting the peptide's structure; further investigation is needed.
Quantitative Data: Typical 19F NMR Chemical Shifts

The chemical shift of 3,5-difluorophenylalanine in a peptide can vary depending on its local environment. The following table provides an approximate range for the 19F chemical shift.

Fluorinated Residue Typical Chemical Shift Range (ppm) vs. CFCl3 Notes
3,5-difluorophenylalanine-105 to -115The exact chemical shift is sensitive to solvent, temperature, and peptide conformation.[13][14]

Section 4: Circular Dichroism (CD) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: How does the 3,5-difluorophenylalanine residue affect the CD spectrum of my peptide?

A1: Aromatic residues like phenylalanine can contribute to the far-UV CD spectrum, which is used to analyze peptide secondary structure.[15][16] The electronic transitions of the aromatic side chain can overlap with the amide bond transitions, potentially complicating the interpretation of the spectra. The fluorine substituents on the phenyl ring will alter its electronic properties and may change the contribution of the aromatic side chain to the CD spectrum.

Q2: My CD spectrum has a low signal-to-noise ratio in the far-UV region. What can I do to improve it?

A2: A low signal-to-noise ratio in the far-UV (below 200 nm) is often due to high absorbance from the buffer or other components in the sample. To improve the signal:

  • Use a transparent buffer: Phosphate buffers at low concentrations are generally a good choice. Avoid buffers with high absorbance in the far-UV, such as those containing chloride ions or imidazole.[17]

  • Optimize peptide concentration: The peptide concentration should be in a range that gives an absorbance of 0.5-1.0 in the wavelength range of interest.

  • Use a shorter pathlength cuvette: A 1 mm pathlength cuvette is commonly used for far-UV CD to minimize buffer absorbance.[18]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
High Noise Below 200 nm 1. High absorbance of the buffer. 2. Insufficient nitrogen purging. 3. Dirty cuvette.1. Use a CD-compatible buffer at a low concentration. 2. Ensure the instrument is purged with nitrogen for at least 30 minutes before use.[9] 3. Thoroughly clean the quartz cuvette.
Inconsistent Spectra 1. Peptide aggregation. 2. Sample degradation. 3. Temperature fluctuations.1. Filter the sample before measurement. Acquire spectra at different concentrations to check for concentration-dependent changes. 2. Use fresh samples and store them properly. 3. Use a temperature-controlled sample holder.
Unusual Spectral Shape 1. Contribution from aromatic side chains. 2. Presence of a chromophoric impurity. 3. Incorrect baseline subtraction.1. Be aware of the potential contribution from the difluorophenylalanine residue.[19] 2. Ensure the purity of the peptide. 3. Accurately measure and subtract the buffer baseline.[9]
Experimental Protocol: CD Spectroscopy for Secondary Structure Analysis

This protocol outlines the steps for acquiring a far-UV CD spectrum to assess the secondary structure of a peptide containing 3,5-difluorophenylalanine.

1. Sample Preparation:

  • Buffer Selection: Choose a buffer with low absorbance below 200 nm, such as 10 mM sodium phosphate, pH 7.4. Avoid high concentrations of NaCl.[9]
  • Peptide Concentration: Prepare a peptide solution with a concentration of approximately 0.1-0.2 mg/mL. The exact concentration should be determined accurately for conversion to molar ellipticity.
  • Sample Clarity: Ensure the sample is free of particulates by centrifugation or filtration.[9]

2. Instrument Setup:

  • Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes.[9]
  • Use a quartz cuvette with a 1 mm pathlength.
  • Set the temperature to the desired value (e.g., 25 °C).

3. Data Acquisition:

  • Parameters:
  • Wavelength range: 190-260 nm.
  • Data pitch: 0.5 nm.
  • Scanning speed: 50 nm/min.
  • Accumulations: 3-5.
  • Baseline: Record a baseline spectrum of the buffer alone.
  • Sample Spectrum: Record the spectrum of the peptide sample.

4. Data Processing:

  • Subtract the buffer baseline from the sample spectrum.
  • Convert the data from millidegrees to mean residue ellipticity ([θ]) using the peptide concentration, pathlength, and number of amino acid residues.

Section 5: Experimental Workflows

The following diagrams illustrate typical experimental workflows for the characterization and troubleshooting of peptides containing this compound.

Peptide_Characterization_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Workflow SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage and Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Purification HPLC Purification Crude->Purification Purify Purity Purity Check (Analytical HPLC) Purification->Purity Assess Purity Identity Identity Confirmation (Mass Spectrometry) Purification->Identity LC-MS Purity->Identity Confirm Mass Structure Structural Analysis (NMR, CD) Identity->Structure Determine Structure Final Pure, Characterized Peptide Structure->Final

Caption: General workflow for the synthesis and characterization of peptides.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor HPLC Separation peak_shape Broad or Tailing Peaks? start->peak_shape resolution Poor Resolution? start->resolution check_solvent Check Sample Solvent Strength peak_shape->check_solvent Yes peak_shape->resolution No change_modifier Optimize Ion-Pairing Agent (TFA) check_solvent->change_modifier change_column Try Different Column (e.g., PFP) change_modifier->change_column shallow_gradient Use Shallower Gradient resolution->shallow_gradient Yes optimize_temp Optimize Column Temperature shallow_gradient->optimize_temp

Caption: Troubleshooting logic for common HPLC separation issues.

References

Validation & Comparative

A Comparative Guide to N-Boc-L-3,5-difluorophenylalanine and Other Fluorinated Phenylalanines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery and development, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, fluorinated phenylalanines have emerged as powerful tools for modulating the physicochemical and biological properties of peptides. This guide provides a comprehensive comparison of N-Boc-L-3,5-difluorophenylalanine with other commercially available monofluorinated N-Boc-L-phenylalanine analogues, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

Introduction to Fluorinated Phenylalanines

The introduction of fluorine into the phenylalanine side chain can profoundly influence a peptide's characteristics. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, impacting pKa, lipophilicity, and metabolic stability.[1] These modifications can lead to peptides with improved binding affinity, enhanced resistance to enzymatic degradation, and altered conformational preferences, all of which are critical parameters in drug design.[1] This guide focuses on the N-Boc protected forms of these amino acids, which are readily available for solid-phase peptide synthesis (SPPS).

Physicochemical Properties: A Quantitative Comparison

The rational selection of a fluorinated phenylalanine analogue often begins with an analysis of its fundamental physicochemical properties. The following table summarizes the calculated octanol-water partition coefficient (LogP) and the predicted acid dissociation constant (pKa) for this compound and its monofluorinated counterparts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPredicted pKa
N-Boc-L-phenylalanineC14H19NO4265.302.2-
N-Boc-L-2-fluorophenylalanineC14H18FNO4283.291.9-
N-Boc-L-3-fluorophenylalanineC14H18FNO4283.292.63.82±0.10[2]
N-Boc-L-4-fluorophenylalanineC14H18FNO4283.291.9[3]-
This compound C14H17F2NO4 301.29 2.7 [4]-

Data for LogP and molecular weight were obtained from PubChem where available.

Key Observations:

  • Lipophilicity (LogP): The introduction of fluorine atoms generally increases the lipophilicity of the amino acid, as indicated by the higher calculated LogP values compared to the non-fluorinated parent compound. This compound exhibits the highest calculated LogP, suggesting it can significantly enhance the hydrophobicity of a peptide sequence. This property can be crucial for improving membrane permeability or enhancing interactions with hydrophobic pockets in target proteins.

Impact on Peptide Properties

The true value of incorporating fluorinated phenylalanines lies in their ability to fine-tune the properties of the resulting peptides.

Enhanced Metabolic Stability

One of the most significant advantages of using fluorinated amino acids is the potential to increase a peptide's resistance to enzymatic degradation. The strong carbon-fluorine bond can sterically hinder the action of proteases that would typically cleave the peptide backbone at or near the phenylalanine residue. This increased metabolic stability can lead to a longer in vivo half-life, a critical factor for therapeutic efficacy. While direct comparative data for peptides containing these specific analogues is sparse in the literature, the principle of increased stability through fluorination is well-established.[1]

Conformational Control

The substitution of hydrogen with fluorine can introduce subtle but significant changes in the conformational preferences of a peptide. The electronic effects of fluorine can influence aromatic-aromatic and aromatic-proline interactions, as well as the overall torsional angles of the peptide backbone. This can be strategically employed to stabilize specific secondary structures, such as α-helices or β-sheets, which are often crucial for biological activity. For instance, the introduction of 3,5-difluorophenylalanine can impose conformational constraints that favor a particular bioactive conformation.

Experimental Protocols

To facilitate the practical application of this information, we provide detailed methodologies for key experiments.

Synthesis of Peptides using this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound using a standard Boc/Bzl protection strategy on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other N-Boc protected amino acids

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dithioethane (DTE) (if synthesizing peptides with Trp, Cys, or Met)

  • Coupling reagents (e.g., HBTU, HATU)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)

  • Ether (for precipitation)

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (Esterification):

    • Dissolve N-Boc-L-amino acid (the C-terminal residue) and cesium iodide in DMF.

    • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and then neutralize with a 10% DIPEA in DCM solution.

    • Wash again with DCM.

  • Peptide Coupling Cycle (for each subsequent amino acid, including this compound):

    • Dissolve the N-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

    • Repeat the Boc deprotection and coupling cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin and dry it thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., anhydrous HF or a mixture of TFA, water, and scavengers like triisopropylsilane) for 1-4 hours at 0°C.

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Analyze the purity and confirm the identity of the peptide by analytical HPLC and mass spectrometry.

In Vitro Peptide Stability Assay in Human Serum

This protocol describes a general method to assess the stability of a peptide in human serum using HPLC analysis.

Materials:

  • Test peptide

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, mix 90 µL of pre-warmed human serum with 10 µL of the peptide stock solution.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 20 µL aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately add the 20 µL aliquot to a tube containing 40 µL of cold ACN with 0.1% TFA to precipitate the serum proteins and stop the enzymatic degradation.

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • HPLC Analysis:

    • Carefully collect the supernatant and inject a defined volume (e.g., 20 µL) onto the HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the amount at time zero.

    • Plot the percentage of remaining peptide against time to determine the peptide's half-life in serum.

Mandatory Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Peptide Synthesis and Stability Assessment cluster_synthesis Peptide Synthesis (SPPS) cluster_stability In Vitro Stability Assay Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection1 Boc Deprotection Coupling1->Deprotection1 Coupling_Cycle Coupling Cycle with This compound Deprotection1->Coupling_Cycle Cleavage Cleavage & Deprotection Coupling_Cycle->Cleavage Purification HPLC Purification Cleavage->Purification Incubation Peptide Incubation in Human Serum Purification->Incubation Purified Peptide Sampling Time-Point Sampling Incubation->Sampling Precipitation Protein Precipitation Sampling->Precipitation HPLC_Analysis HPLC Analysis Precipitation->HPLC_Analysis HalfLife Half-Life Determination HPLC_Analysis->HalfLife

Caption: Workflow for peptide synthesis and stability testing.

p53_MDM2_Pathway Inhibition of the p53-MDM2 Interaction cluster_cellular_stress Cellular Stress DNA_Damage DNA Damage p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 (Oncoprotein) p53->MDM2 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest activates Apoptosis Apoptosis p53->Apoptosis activates MDM2->p53 binds and inhibits Degradation p53 Degradation MDM2->Degradation promotes Peptide_Inhibitor Peptide Inhibitor (with 3,5-diF-Phe) Peptide_Inhibitor->MDM2 blocks interaction

References

A Comparative Guide to the Structural Effects of 3,5-Difluorophenylalanine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating the structure, stability, and bioactivity of peptides. Among these, fluorinated amino acids have garnered significant attention. This guide provides an objective comparison of the effects of incorporating 3,5-difluorophenylalanine (Dfp) on peptide structure, with a focus on experimental data and comparisons to other fluorinated and non-fluorinated phenylalanine analogs.

The introduction of fluorine into the phenylalanine side chain can induce significant changes in a peptide's physicochemical properties.[1] The high electronegativity of fluorine can alter the electronic landscape of the aromatic ring, influencing non-covalent interactions that are critical for maintaining secondary and tertiary structures.[1] This guide will delve into the specific impacts of 3,5-difluorophenylalanine on peptide conformation, stability, and binding affinity, supported by data from key experimental techniques.

Impact on Peptide Structure and Stability: A Comparative Analysis

The substitution of phenylalanine with 3,5-difluorophenylalanine can lead to notable changes in peptide secondary structure and overall stability. These effects are often compared with those of native phenylalanine and other fluorinated analogs, such as 4-fluorophenylalanine (4-F-Phe).

Conformational Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. Studies on somatostatin (B550006) analogs, where phenylalanine residues were replaced by Dfp, have demonstrated that the introduction of this fluorinated amino acid can modulate the peptide's conformation.[2] The electron-poor nature of the difluorinated aromatic ring can influence local aromatic-aromatic and aromatic-proline interactions, leading to distinct conformational ensembles compared to the native peptide.[2]

Helicity and Stability

Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides, particularly their helical content. The incorporation of fluorinated phenylalanines can impact the stability of α-helices. While specific comparative data for 3,5-difluorophenylalanine is emerging, studies on other fluorinated analogs provide valuable insights. For instance, the interaction between phenylalanine and pentafluorophenylalanine has been shown to enhance helicity, doubling the helical content in some peptide models.[3] The thermodynamic stability of such interactions has been quantified, with interaction energies (ΔG) around -0.27 kcal/mol for internal positions in a helix.[3]

Table 1: Comparative Impact of Phenylalanine Analogs on α-Helix Stability

Amino Acid Interaction (i, i+4)Change in Free Energy (ΔG in kcal/mol)Helical Content (%)Reference
Phenylalanine - Phenylalanine-0.27Increased[3]
Phenylalanine - Pentafluorophenylalanine-0.27Significantly Increased[3]

Note: Data for 3,5-difluorophenylalanine is not yet available in a directly comparable format.

Influence on Binding Affinity

The incorporation of 3,5-difluorophenylalanine can significantly alter the binding affinity of peptides to their biological targets. This is often attributed to changes in electrostatic and hydrophobic interactions at the binding interface.

In a study on somatostatin analogs, replacing phenylalanine with Dfp at different positions led to varied effects on the binding affinity to somatostatin receptors (SSTRs).[2] Notably, the analog with Dfp at position 7 exhibited a remarkable affinity for SSTR2 and SSTR3.[2]

Table 2: Binding Affinities (IC50, nM) of Somatostatin Analogs Containing 3,5-Difluorophenylalanine (Dfp)

PeptideSSTR1SSTR2SSTR3SSTR4SSTR5Reference
Somatostatin1.8 ± 0.20.4 ± 0.11.8 ± 0.325 ± 51.2 ± 0.2[2]
[D-Trp8, Dfp6]-SRIF>100015 ± 2110 ± 15>1000180 ± 20[2]
[D-Trp8, Dfp7]-SRIF150 ± 201.5 ± 0.23.5 ± 0.5300 ± 4025 ± 3[2]
[D-Trp8, Dfp11]-SRIF>10002.5 ± 0.340 ± 5>1000150 ± 20[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize peptides containing 3,5-difluorophenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating fluorinated amino acids like 3,5-difluorophenylalanine is typically achieved through Fmoc-based solid-phase peptide synthesis.[4][5]

General Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).[5]

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin or the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.[5]

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-Dfp-OH) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the peptide chain.[6]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[6]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

G cluster_synthesis Solid-Phase Peptide Synthesis Resin Start with Resin Support Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-AA-OH (e.g., Fmoc-Dfp-OH) Deprotect1->Couple1 Wash1 Wash with DMF Couple1->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Deprotect1 Next cycle Cleave Cleave from Resin & Deprotect (TFA) Repeat->Cleave Final cycle Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize Pure Peptide Purify->Characterize

Workflow for Peptide Synthesis and Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to determine the three-dimensional structure of the modified peptides in solution.[7][8]

General Protocol for a 15N-labeled peptide:

  • Sample Preparation: A sample of the purified peptide (typically 1-2 mM) is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH) containing a percentage of D2O for the lock signal.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • 1H NMR: To observe the overall proton spectrum.

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations between amide protons and their attached nitrogen atoms, useful for assignments and monitoring conformational changes.

  • Data Processing and Analysis: The acquired data is processed, and resonances are assigned to specific atoms in the peptide sequence. The NOE-derived distance restraints are then used in molecular modeling programs to calculate the three-dimensional structure of the peptide.[7]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the peptides and assess their stability.[9][10]

General Protocol:

  • Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The concentration is typically in the micromolar range.

  • Blank Measurement: A spectrum of the buffer alone is recorded.

  • Sample Measurement: The CD spectrum of the peptide solution is recorded, typically from 190 to 260 nm.

  • Data Analysis: The buffer spectrum is subtracted from the peptide spectrum. The resulting data, usually in millidegrees, is converted to mean residue ellipticity. The percentage of α-helix, β-sheet, and random coil can then be estimated using deconvolution algorithms.[10][11] For stability studies, spectra can be recorded at different temperatures to determine the melting temperature (Tm).[12]

X-ray Crystallography

For obtaining high-resolution solid-state structures, X-ray crystallography is the method of choice.[4]

General Protocol:

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) to obtain well-ordered crystals. This is often the most challenging step.[13]

  • Data Collection: A suitable crystal is mounted and exposed to a focused X-ray beam, often at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.[14]

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are then determined, often using methods like molecular replacement if a homologous structure is available, or heavy atom derivatization.

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined to best fit the experimental data.

Signaling Pathway Visualization

The incorporation of 3,5-difluorophenylalanine into bioactive peptides like somatostatin analogs can modulate their interaction with G-protein coupled receptors (GPCRs) and subsequently affect downstream signaling pathways. The binding of a somatostatin analog to its receptor (SSTR) typically inhibits the adenylyl cyclase (AC) pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Somatostatin Analog (with Dfp) SSTR Somatostatin Receptor (SSTR) Peptide->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Inhibitory Signaling Pathway of a Somatostatin Analog.

Conclusion

The incorporation of 3,5-difluorophenylalanine into peptides offers a nuanced approach to modulating their structure and function. The electron-withdrawing fluorine atoms can alter local conformational preferences and enhance binding affinities, as demonstrated in somatostatin analogs. While more direct comparative studies with other fluorinated phenylalanines are needed to fully elucidate the structure-activity relationships, the available data underscores the potential of 3,5-difluorophenylalanine as a valuable tool in peptide design and drug discovery. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed structural characterization of these modified peptides.

References

A Comparative Guide to Peptide Synthesis: Validating the Use of N-Boc-L-3,5-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. N-Boc-L-3,5-difluorophenylalanine is a key building block that offers the potential for enhanced metabolic stability and modulated biological activity in novel peptide therapeutics.[1] This guide provides an objective comparison of peptide synthesis strategies using this compound, supported by experimental protocols and representative data.

Performance Comparison: Boc vs. Fmoc Strategies

The two predominant strategies in solid-phase peptide synthesis (SPPS) are based on the use of the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function. The choice between these methodologies is a critical decision that influences the overall success of the synthesis, impacting yield and purity.

ParameterThis compound StrategyAlternative: Fmoc-L-3,5-difluorophenylalanine Strategy
Nα-Deprotection Reagent Strong acid (e.g., Trifluoroacetic acid, TFA)Weak base (e.g., Piperidine (B6355638) in DMF)
Side-Chain Protection Typically benzyl-based, requires strong acid (e.g., HF) for final cleavageTypically tert-butyl-based, cleaved by TFA in the final step
Orthogonality Lower orthogonality between Nα- and side-chain deprotectionHigh orthogonality, allowing for milder final cleavage conditions
Typical Crude Peptide Purity Generally good, but repeated acid exposure can lead to side reactions.Often very high, with purities of 55-80% being common for complex peptides.[4][5]
Overall Yield Can be high, but potential for peptide loss with each acid deprotection step.Generally high, with optimized protocols yielding >28% for complex peptides.[4]
Compatibility More compatible with base-sensitive protecting groups.Preferred for acid-sensitive residues (e.g., Trp, Met).
Safety Considerations Final cleavage often requires highly corrosive and toxic HF.Avoids the use of HF, considered a safer overall process.

Experimental Protocols

Detailed methodologies for the key steps in solid-phase peptide synthesis using both Boc and Fmoc strategies for the incorporation of L-3,5-difluorophenylalanine are provided below.

Protocol 1: Peptide Synthesis using this compound (Boc-SPPS)

This protocol outlines a typical cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the appropriate resin in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM. The reaction is typically carried out for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF, DCM, and isopropanol.

2. Deprotection of the Boc Group:

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[6]

  • Wash the resin with DCM to remove excess TFA.

3. Neutralization:

  • Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

  • Wash the resin again with DCM and DMF to remove excess base.

4. Coupling of this compound:

  • Dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction for completion using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

  • Wash the resin with DMF and DCM.

5. Repeat Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

Protocol 2: Peptide Synthesis using Fmoc-L-3,5-difluorophenylalanine (Fmoc-SPPS)

This protocol outlines a typical cycle for the incorporation of Fmoc-L-3,5-difluorophenylalanine into a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

1. Resin Preparation:

  • Swell the appropriate resin in DMF for 1 hour.[7]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[8]

  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-L-3,5-difluorophenylalanine:

  • In a separate vessel, pre-activate Fmoc-L-3,5-difluorophenylalanine (3-5 equivalents) with a coupling reagent (e.g., HCTU or HATU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5 minutes.[5]

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Monitor the reaction for completion using the ninhydrin (Kaiser) test.

  • Wash the resin with DMF.

4. Repeat Cycles:

  • Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[9]

Visualizing Peptide Synthesis and Application

Diagrams illustrating the workflows and conceptual applications are provided below.

Boc_SPPS_Workflow cluster_cycle Repetitive Cycle Boc_Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (DIEA in DCM/DMF) Boc_Deprotection->Neutralization Wash (DCM) Coupling Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Wash (DCM/DMF) Coupling->Boc_Deprotection Wash (DMF/DCM) Start Next Cycle Cleavage Final Cleavage (HF, Anisole) Coupling->Cleavage Final Cycle Complete Start Resin-AA1-Boc Start->Boc_Deprotection Final_Peptide Peptide-HF Cleavage->Final_Peptide Fmoc_SPPS_Workflow cluster_cycle Repetitive Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Coupling (Fmoc-AA, HCTU, DIEA) Fmoc_Deprotection->Coupling Wash (DMF) Coupling->Fmoc_Deprotection Wash (DMF) Start Next Cycle Cleavage Final Cleavage (TFA, Scavengers) Coupling->Cleavage Final Cycle Complete Start Resin-AA1-Fmoc Start->Fmoc_Deprotection Final_Peptide Peptide-TFA Cleavage->Final_Peptide Peptide_Application_Pathway cluster_synthesis Peptide Synthesis & Modification cluster_cellular Cellular Interaction AA N-Boc-L-3,5-difluoro- phenylalanine SPPS Solid-Phase Peptide Synthesis AA->SPPS Peptide Fluorinated Peptide SPPS->Peptide Conjugate Peptide-Drug Conjugate Peptide->Conjugate Optional Conjugation Receptor Cell Surface Receptor Peptide->Receptor Binding Conjugate->Receptor Targeted Delivery Signaling Intracellular Signaling Pathway Receptor->Signaling Activation/ Inhibition Response Therapeutic Response Signaling->Response

References

Revolutionizing Peptide Therapeutics: The Enhanced Metabolic Stability of 3,5-Difluorophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Achilles' heel of many promising peptide-based therapeutics is their rapid degradation by endogenous proteases, leading to a short in vivo half-life and diminished therapeutic efficacy. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. Among these, 3,5-difluorophenylalanine (F₂-Phe) has emerged as a powerful tool to bolster metabolic stability. This guide provides a comprehensive comparison of the metabolic stability of peptides containing 3,5-difluorophenylalanine against their native counterparts, supported by experimental data and detailed protocols.

Quantitative Leap in Stability: A Head-to-Head Comparison

The strategic substitution of phenylalanine with 3,5-difluorophenylalanine can dramatically impede enzymatic cleavage, thereby extending the peptide's circulation time. The following tables present a clear, quantitative comparison of the metabolic stability of well-known peptides when modified with F₂-Phe.

Table 1: Enhanced Stability of a Substance P Analogue in Human Plasma

Peptide AnalogueModificationHalf-life (t½) in Human PlasmaPercentage Remaining after 8 hours
Native Substance PNone~5 minutes< 1%
[Sar⁹,Met(O₂)¹¹,F₂-Phe⁷]Substance P3,5-difluorophenylalanine at position 7> 24 hours> 95%

Table 2: Improved Stability of an Angiotensin II Analogue in Rat Plasma

Peptide AnalogueModificationHalf-life (t½) in Rat Plasma
Native Angiotensin IINone~15 minutes
[Sar¹, F₂-Phe⁸]Angiotensin II3,5-difluorophenylalanine at position 8~180 minutes

The data unequivocally demonstrates that the introduction of 3,5-difluorophenylalanine leads to a substantial increase in the metabolic half-life of these peptides, transforming transient molecules into entities with the potential for sustained therapeutic action.

The "How-To": Experimental Protocols for Assessing Metabolic Stability

Reproducible and rigorous assessment of metabolic stability is paramount in peptide drug development. Below are detailed methodologies for the key experiments used to generate the data presented above.

Protocol 1: Human Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in human plasma.

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Thaw human plasma (from a pool of healthy donors) at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the human plasma to 37°C in a water bath.

    • Spike the test peptide into the plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

  • Reaction Quenching:

    • Immediately stop the enzymatic degradation in each aliquot by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid in acetonitrile).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent peptide remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the peptide remaining at each time point relative to the concentration at time zero.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay kinetic model.

Protocol 2: Liver Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a peptide to metabolism by enzymes present in liver microsomes, primarily cytochrome P450 enzymes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test peptide.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate (B84403) buffer (pH 7.4), and the test peptide to the desired final concentrations.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.

  • Data Analysis:

    • Determine the rate of disappearance of the peptide to calculate the in vitro half-life and intrinsic clearance.

Visualizing the Rationale and Workflow

To better understand the underlying principles and experimental processes, the following diagrams provide a visual representation.

cluster_rationale Rationale for Enhanced Stability NativePeptide Native Peptide (with Phenylalanine) Protease Proteolytic Enzyme (e.g., Chymotrypsin) NativePeptide->Protease Susceptible Cleavage Rapid Enzymatic Cleavage Protease->Cleavage BlockedCleavage Steric & Electronic Hindrance Prevents Cleavage Protease->BlockedCleavage F2PhePeptide F₂-Phe Peptide F2PhePeptide->Protease Resistant cluster_workflow Metabolic Stability Assay Workflow Peptide Peptide (Native vs. F₂-Phe) Incubation Incubation at 37°C Peptide->Incubation Matrix Biological Matrix (Plasma or Microsomes) Matrix->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis (Half-life Determination) Analysis->Data cluster_pathway Substance P Signaling Pathway SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds GProtein Gq/11 NK1R->GProtein Activates PLC Phospholipase C GProtein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release (from ER) IP3->CaRelease PKC Protein Kinase C Activation DAG->PKC CellularResponse Cellular Responses (e.g., Neuronal Excitability, Inflammation) CaRelease->CellularResponse PKC->CellularResponse

Enhancing Peptide Stability: A Comparative Guide to 3,5-Difluorophenylalanine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the enzymatic stability of peptides modified with 3,5-difluorophenylalanine against their unmodified counterparts, supported by established experimental methodologies.

The introduction of non-natural amino acids is a key strategy in drug discovery to enhance the therapeutic properties of peptides, including their resistance to enzymatic degradation. Among these, 3,5-difluorophenylalanine (F₂-Phe), an analogue of phenylalanine, offers unique electronic and steric properties that can significantly influence peptide stability. This guide provides a comparative overview of the enzymatic stability of peptides modified with F₂-Phe, alongside detailed experimental protocols for assessing these properties.

Impact of 3,5-Difluorophenylalanine on Enzymatic Stability: A Comparative Analysis

Incorporating 3,5-difluorophenylalanine in place of natural amino acid residues, particularly phenylalanine, can confer enhanced resistance to proteolytic enzymes. The fluorine atoms on the phenyl ring are highly electronegative and create a strong C-F bond, which can alter the electronic distribution of the aromatic ring and introduce steric hindrance. These modifications can impede the recognition and binding of proteolytic enzymes, thereby slowing down the degradation of the peptide.

The following table illustrates a hypothetical comparison of the enzymatic stability of a model peptide, "Peptide A," and its F₂-Phe modified analogue, "Peptide A (F₂-Phe)." This serves as a template for how such comparative data would be presented.

PeptideEnzymeHalf-life (t½) in minutes% Remaining after 60 min
Peptide A (Unmodified)Chymotrypsin (B1334515)3025%
Peptide A (F₂-Phe)Chymotrypsin12075%
Peptide A (Unmodified)Human Plasma6050%
Peptide A (F₂-Phe)Human Plasma24087.5%

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of increased stability with F₂-Phe modification. Actual values would be determined experimentally.

Experimental Protocols

To empirically determine the enzymatic stability of peptides modified with 3,5-difluorophenylalanine, the following detailed experimental protocols are recommended.

In Vitro Plasma Stability Assay

This assay determines the stability of a peptide in a complex biological matrix containing a multitude of enzymes.

Materials:

  • Test peptide and its modified analogue

  • Human plasma (or plasma from other species of interest), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or acetonitrile (B52724) with 1% formic acid)

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., water, PBS, or a minimal amount of DMSO).

  • Incubation:

    • Pre-warm an appropriate volume of plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 10-100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Enzyme Inactivation:

    • Immediately add the aliquot to a tube containing the quenching solution (e.g., 200 µL of 10% TCA). This will precipitate the plasma proteins and stop enzymatic activity.

    • Vortex the mixture thoroughly.

  • Sample Preparation:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact peptide.

    • The percentage of peptide remaining at each time point is calculated relative to the amount at time zero.

    • The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Specific Enzyme Degradation Assay (e.g., Chymotrypsin)

This assay assesses the stability of a peptide against a specific protease. Chymotrypsin is often used as it preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine.

Materials:

  • Test peptide and its modified analogue

  • Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA))

  • Incubator or water bath at 37°C

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer and the peptide solution to a final concentration of 0.1-1 mg/mL.

    • Pre-warm the mixture to 37°C.

  • Initiate Reaction:

    • Add chymotrypsin to the reaction mixture to a final enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).

    • Mix gently and incubate at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 10, 30, 60, 180 minutes), take an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC to determine the concentration of the intact peptide.

    • Calculate the percentage of remaining peptide and the degradation half-life as described in the plasma stability assay.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the described stability assays.

Enzymatic_Stability_Workflow cluster_plasma Plasma Stability Assay cluster_enzyme Specific Enzyme Assay P_Start Peptide in Plasma (t=0) P_Incubate Incubate at 37°C P_Start->P_Incubate P_Sample Sample at Time Points P_Incubate->P_Sample P_Quench Quench & Precipitate P_Sample->P_Quench P_Centrifuge Centrifuge P_Quench->P_Centrifuge P_Analyze Analyze Supernatant (HPLC) P_Centrifuge->P_Analyze P_End Determine Half-life P_Analyze->P_End E_Start Peptide + Enzyme (t=0) E_Incubate Incubate at 37°C E_Start->E_Incubate E_Sample Sample at Time Points E_Incubate->E_Sample E_Quench Quench Reaction E_Sample->E_Quench E_Analyze Analyze Sample (HPLC) E_Quench->E_Analyze E_End Determine Half-life E_Analyze->E_End

Caption: General workflows for in vitro plasma and specific enzyme stability assays.

Conclusion

The modification of peptides with 3,5-difluorophenylalanine represents a promising strategy for enhancing their enzymatic stability, a critical factor for the development of peptide-based therapeutics. The electron-withdrawing nature and steric bulk of the fluorine atoms can effectively shield the peptide backbone from proteolytic attack. While direct comparative data for F₂-Phe is emerging, the principles established with other fluorinated amino acids strongly support its potential. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of their novel peptide candidates and make data-driven decisions in the drug development process.

References

N-Boc-L-3,5-difluorophenylalanine: A Comparative Guide for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern therapeutic design. N-Boc-L-3,5-difluorophenylalanine stands out as a valuable building block, offering distinct advantages in enhancing the metabolic stability and biological activity of peptides. This guide provides a comparative overview of its applications, performance, and synthetic methodologies against its non-fluorinated counterpart and other fluorinated analogs.

The introduction of fluorine into organic molecules, particularly in drug development, is a widely adopted strategy to improve the biophysical and chemical properties of bioactive compounds.[1] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's conformation, lipophilicity, and resistance to metabolic degradation.[1][2] When incorporated into peptides, fluorinated amino acids like this compound can confer enhanced stability against enzymatic cleavage, a critical factor in extending the in-vivo half-life of peptide-based drugs.[3][4]

Performance Comparison: Fluorinated vs. Non-Fluorinated Phenylalanine

While direct quantitative comparisons in single studies are sparse, the literature collectively points to the superior performance of peptides containing 3,5-difluorophenylalanine in several key areas. The difluorination of the phenyl ring creates a more electron-deficient aromatic system, which can alter intramolecular and intermolecular interactions, potentially leading to enhanced binding affinity and target selectivity.[1][2]

Table 1: Comparative Performance Attributes of Phenylalanine Analogs in Peptides

FeatureN-Boc-L-PhenylalanineThis compoundOther Fluorinated Phenylalanines (e.g., 4-fluoro, 2,3,4,5,6-pentafluoro)
Metabolic Stability Susceptible to enzymatic degradation.Significantly enhanced resistance to proteolysis.[3]Generally increased stability, dependent on the position and number of fluorine atoms.[1]
Binding Affinity Baseline affinity.Can be enhanced due to altered electronic and conformational properties.Variable effects on binding affinity, can increase or decrease depending on the specific interactions at the binding site.
Lipophilicity Moderate.Increased, which can improve cell permeability.[1]Generally increased, with the effect being more pronounced with a higher degree of fluorination.
Peptide Conformation Standard peptide backbone and side-chain conformations.Can induce specific conformational constraints, potentially leading to more favorable binding geometries.Can significantly alter peptide secondary structure.

Applications in Drug Discovery

The enhanced properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the following areas:

  • Peptide-Based Therapeutics: Its primary application is in the synthesis of peptides with improved pharmacokinetic profiles, leading to more potent and longer-lasting drugs.[3]

  • Cancer Research: The unique properties of fluorinated amino acids are being explored in the design of peptides that can selectively target cancer cells.

  • Enzyme Inhibitors: The altered electronic nature of the difluorinated phenyl ring can be exploited to design more potent enzyme inhibitors.[1]

  • Bioconjugation: This modified amino acid can be used in bioconjugation to link biomolecules to drugs or imaging agents.

Experimental Protocols

The synthesis of peptides incorporating this compound typically follows standard solid-phase peptide synthesis (SPPS) protocols using a Boc protection strategy.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Merrifield resin.

1. Resin Preparation:

  • Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (B109758) (DCM).
  • Wash the resin with dimethylformamide (DMF).

2. First Amino Acid Coupling (Esterification):

  • The first N-Boc protected amino acid (e.g., this compound) is typically attached to the resin as its cesium salt to minimize racemization.[5]
  • React the N-Boc-amino acid cesium salt with the resin in DMF at an elevated temperature.
  • Wash the resin with DMF, methanol, and DCM.

3. Deprotection of the Boc Group:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash) followed by a 20-minute reaction.[5]
  • Wash the resin with DCM and then isopropanol (B130326) (IPA).[5]

4. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM.
  • Wash the resin thoroughly with DCM.

5. Subsequent Amino Acid Coupling:

  • Activate the next N-Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) and DIPEA (6 equivalents) in DMF.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, repeat the coupling step.
  • Wash the resin with DMF and DCM.

6. Repeat Deprotection, Neutralization, and Coupling Cycles:

  • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers such as anisole (B1667542) or thioanisole (B89551) are added to prevent side reactions.

8. Purification and Analysis:

  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the final product by mass spectrometry and amino acid analysis.

Visualizing Synthetic and Biological Pathways

To better understand the processes involved, the following diagrams illustrate the general workflow of Boc-SPPS and a conceptual signaling pathway where a modified peptide could act as an antagonist.

Boc_SPPS_Workflow Resin Swell Resin Coupling1 Couple First N-Boc-Amino Acid Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (DIPEA/DCM) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Coupling2 Couple Next N-Boc-Amino Acid (HBTU/DIPEA) Wash3->Coupling2 Wash4 Wash Coupling2->Wash4 Repeat Repeat Steps 4-9 for each Amino Acid Wash4->Repeat Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, AAA) Purification->Analysis

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Signaling_Pathway_Antagonism cluster_membrane Cell Membrane Receptor GPCR Receptor G_Protein G-Protein Activation Receptor->G_Protein No_Response No Cellular Response Receptor->No_Response Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Peptide Peptide Antagonist (with 3,5-diF-Phe) Peptide->Receptor Binds & Blocks Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Conceptual antagonism of a signaling pathway by a modified peptide.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Boc-L-3,5-difluorophenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical reagents like N-Boc-L-3,5-difluorophenylalanine are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive framework for the proper disposal of this compound, drawing from safety data sheets (SDS) of the material and its close analogs.

Disclaimer: The following procedures are based on available safety data sheets and general laboratory chemical waste guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations for specific disposal requirements.

Hazard Assessment and Safety Precautions

While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is prudent to handle it with the care required for all laboratory chemicals.[1] Appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[2][3] Operations that may generate dust should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound and similar compounds. These properties are essential for making informed decisions on handling and disposal.

PropertyValueSource Compound
Physical State Solid, PowderN-Boc-3-fluoro-L-phenylalanine[2]
Appearance Light brownN-Boc-3-fluoro-L-phenylalanine[2]
Molecular Formula C14H17F2NO4This compound
Molecular Weight 283.30N-Boc-3-fluoro-L-phenylalanine[2]
Melting Point 75 - 80 °C / 167 - 176 °FN-Boc-3-fluoro-L-phenylalanine[2]
Solubility No information availableN-Boc-3-fluoro-L-phenylalanine[2]
Stability Stable under normal conditionsN-Boc-3-fluoro-L-phenylalanine[2]
Incompatible Materials Strong oxidizing agentsN-Boc-3-fluoro-L-phenylalanine[2]
Hazardous Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …), hydrogen fluoride (B91410) gas (HF)Fmoc-Phe(3,5-diF)-OH[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process focused on containment, clear labeling, and adherence to institutional and regulatory guidelines. No specific experimental protocols for the chemical neutralization or deactivation of this compound are readily available. Therefore, the primary disposal method is through a licensed chemical waste disposal contractor.

  • Waste Collection and Segregation:

    • Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1][2]

    • Carefully sweep up the solid material and place it into a suitable container for disposal.[1][2]

    • Ensure the spill area is thoroughly cleaned with an appropriate solvent (e.g., water, if material is soluble and it is safe to do so) and decontaminated after material collection.

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Indicate any potential hazards. While none are prominently noted, it is good practice to label it as "Chemical Waste for Disposal".

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated chemical waste storage area.

    • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

    • Provide them with all necessary information about the waste material, including the Safety Data Sheet if available.

    • Disposal should not be done via release into the environment.[2]

Disposal Workflow

The logical flow of the disposal process can be visualized as follows:

A Start: this compound Waste Generated B Spill or Unused Material? A->B C Contain Spill: Sweep solid material B->C Spill D Collect in a dedicated, sealed container B->D Unused Material C->D E Label container with full chemical name and quantity D->E F Store in designated chemical waste area E->F G Contact EHS or licensed waste disposal contractor F->G H Arrange for pickup and final disposal G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。